7-Phenylpteridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N4 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
7-phenylpteridine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
InChI Key |
DOKUXKCHVYVEKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 7-Phenylpteridine: A Technical Guide to Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways and underlying mechanisms for the formation of 7-phenylpteridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the Gabriel-Isay condensation, a cornerstone of pteridine synthesis, and presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research setting.
Core Synthesis Pathway: The Gabriel-Isay Condensation
The most prevalent and versatile method for the synthesis of the pteridine core, including this compound, is the Gabriel-Isay condensation. This reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. To achieve the desired 7-phenyl substitution, phenylglyoxal is the required dicarbonyl reactant.
A common and effective starting material for this synthesis is 2,4,5,6-tetraaminopyrimidine, often used as its sulfate salt for improved stability. The overall reaction proceeds as follows:
Reaction Mechanism
The mechanism of the Gabriel-Isay condensation for the synthesis of this compound from 2,4,5,6-tetraaminopyrimidine and phenylglyoxal proceeds through the following key steps:
-
Nucleophilic Attack: The more nucleophilic 5-amino group of the pyrimidine attacks one of the carbonyl carbons of phenylglyoxal.
-
Schiff Base Formation: Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The 6-amino group of the pyrimidine then attacks the remaining carbonyl carbon of the original phenylglyoxal moiety in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pteridine ring system.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound derivatives via the Gabriel-Isay condensation. Please note that specific yields and optimal conditions can vary based on the purity of starting materials and the specific reaction setup.
| Parameter | Value/Condition | Notes |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine sulfate, Phenylglyoxal monohydrate | The sulfate salt of the pyrimidine is often preferred for its stability. |
| Solvent | Water, Ethanol, or a mixture | Aqueous conditions are common, sometimes with an alcohol co-solvent. |
| Temperature | 50 - 100 °C | The reaction is typically heated to drive the condensation. |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by TLC or HPLC. |
| pH | 2.0 - 4.0 | Acidic conditions are generally employed to facilitate the reaction. |
| Typical Yield | 60 - 85% | Yields are dependent on reaction scale and purification method. |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of 7-phenyl-2,4-diaminopteridine.
Materials:
-
2,4,5,6-Tetraaminopyrimidine sulfate
-
Phenylglyoxal monohydrate
-
Deionized water
-
Ethanol
-
50% (w/w) Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
Dissolution of Pyrimidine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5,6-tetraaminopyrimidine sulfate in deionized water.
-
pH Adjustment: Adjust the pH of the solution to approximately 2.5 - 3.0 using a 50% sodium hydroxide solution.
-
Addition of Phenylglyoxal: Slowly add a solution of phenylglyoxal monohydrate in a small amount of ethanol or water to the pyrimidine solution at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If necessary, add sodium chloride to salt out the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Drying: Dry the purified product under vacuum to a constant weight.
Alternative Synthesis Pathways
While the Gabriel-Isay condensation is the most direct route, other methods for pteridine synthesis exist, often involving multi-step procedures. These can include:
-
Taylor Synthesis: This approach typically involves the construction of a pyrazine ring onto a pre-existing pyrimidine. While versatile for many pteridine derivatives, it can be more complex for the direct introduction of a phenyl group at the 7-position.
-
Viscontini's Synthesis: This method is particularly useful for the synthesis of reduced pterins, starting from pyrimidines and sugars or their derivatives. It is less commonly employed for the synthesis of aromatic 7-phenylpteridines.
-
Diversity-Oriented Synthesis: Modern combinatorial and diversity-oriented approaches allow for the generation of libraries of pteridine derivatives for screening purposes. These methods often rely on solid-phase synthesis or the modification of a pre-formed pteridine core.
This guide provides a foundational understanding of the synthesis of this compound, with a focus on the practical and widely used Gabriel-Isay condensation. Researchers are encouraged to consult the primary literature for more specialized procedures and for the synthesis of substituted this compound analogues.
Unlocking the Therapeutic Potential of 7-Phenylpteridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pteridine core, a heterocyclic scaffold composed of fused pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules. Within this diverse family, 7-phenylpteridine derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Kinases and Cellular Processes
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and migration.
Bruton's Tyrosine Kinase (BTK) Inhibition
A notable area of investigation has been the development of this compound derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies.
Quantitative Data: BTK Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| 24a | BTK | 4.0 | U-937 | - | U-937 | 57.85% at 50 mg/kg | [1] |
| ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay: The inhibitory activity of this compound derivatives against BTK can be determined using a variety of commercially available kinase assay kits. A common method involves a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
-
Materials: Recombinant human BTK enzyme, appropriate substrate (e.g., poly(Glu, Tyr) peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the BTK enzyme, substrate, and buffer.
-
Add serial dilutions of the this compound derivative to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Proliferation Assays: The antiproliferative activity of these compounds is often assessed against various cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, PC-3, HCT116, MCF-7, MDA-MB-231), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Xenograft Models: To evaluate the in vivo efficacy of lead compounds, xenograft models are commonly employed.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cell line (e.g., U-937), vehicle, and the test compound.
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the this compound derivative or vehicle to the mice according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition (TGI).
-
Signaling Pathways
The anticancer effects of this compound derivatives that inhibit BTK are primarily mediated through the disruption of the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of malignant B-cells. Off-target effects on other kinases, such as EGFR and ITK, should also be considered, as they can contribute to both efficacy and potential side effects.
Caption: Inhibition of the BTK signaling pathway by this compound derivatives.
General Anticancer Activity
Beyond specific kinase targets, certain this compound analogues have demonstrated broad-spectrum anticancer activity against a panel of human cancer cell lines.
Quantitative Data: General Anticancer Activity
| Compound ID | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Reference |
| L7 | 0.16 | 0.30 | 0.51 | 0.30 | 0.70 | [2] |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocol
The experimental protocol for assessing general anticancer activity is similar to the cell-based proliferation assays described above, utilizing a panel of diverse cancer cell lines to determine the breadth of activity.
Signaling Pathways
The broad-spectrum anticancer activity of these derivatives likely involves the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation. These may include pathways regulated by kinases such as PLK1, as well as pathways controlling the cell cycle and apoptosis.
Caption: General workflow for the evaluation of anticancer this compound derivatives.
Antimicrobial Activity
Select this compound derivatives have also been explored for their potential as antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound ID | E. coli MIC (mM) | C. albicans MIC (mM) | Reference |
| 7c | 1.25 | - | [3] |
| 7d | - | 1.25 | [3] |
| ... | ... | ... | ... |
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution method.
-
Materials: Bacterial or fungal strains (e.g., E. coli, C. albicans), appropriate broth medium, 96-well microplates.
-
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Future Directions
The diverse biological activities of this compound derivatives highlight their potential as a versatile scaffold for the development of novel therapeutics. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for various targets. Further exploration of their mechanisms of action, including the identification of novel cellular targets and the elucidation of their effects on complex signaling networks, will be crucial for advancing these promising compounds through the drug discovery pipeline. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will also be essential for their successful clinical translation.
References
7-phenylpteridine solubility and stability characteristics
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of 7-Phenylpteridine
Abstract
Pteridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold, in particular, serves as a core structure for various therapeutic agents. Understanding the physicochemical properties of this scaffold is paramount for drug design, formulation development, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its closely related analogues. Due to the limited availability of public data on the unsubstituted this compound, this paper synthesizes information from related pteridine derivatives to provide a predictive framework. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical and analytical workflows to aid researchers in their development efforts.
Solubility Characteristics of the Pteridine Core
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The pteridine ring system is generally characterized by low aqueous solubility due to its aromatic and planar structure. The addition of a phenyl group at the 7-position is expected to further decrease aqueous solubility due to the increased hydrophobicity.
Quantitative Solubility Data
Direct solubility data for this compound in common solvents is not widely available in peer-reviewed literature. However, data from the parent pteridine, substituted analogues like 7-methylpteridine, and the drug Triamterene (2,4,7-triamino-6-phenylpteridine) provide valuable insights.
Table 1: Aqueous Solubility of Pteridine and a Key Analogue
| Compound | Formula | Water Solubility | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pteridine | C₆H₄N₄ | 122 g/L | 22.5 | [1] |
| 7-Methylpteridine | C₇H₆N₄ | 142.9 g/L | 20 |[2] |
Note: The high solubility of the parent pteridine and its 7-methyl analogue is noteworthy and suggests that the core ring system has significant polar character.
The drug Triamterene, which contains the 6-phenylpteridine core (isomeric to the 7-phenyl) with amino substitutions, is known to be practically insoluble in water. More specialized solubility data exists for this compound in supercritical carbon dioxide (SC-CO₂), which is relevant for advanced particle engineering processes.
Table 2: Solubility of 2,4,7-Triamino-6-phenylpteridine (Triamterene) in Supercritical CO₂
| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x 10⁻⁵) |
|---|---|---|
| 308 | 12 | 0.42 |
| 308 | 27 | 1.83 |
| 318 | 12 | 0.32 |
| 318 | 27 | 2.13 |
| 328 | 12 | 0.09 |
| 328 | 27 | 2.34 |
| 338 | 12 | 0.03 |
| 338 | 27 | 2.89 |
Data summarized from a study on Triamterene solubility for nanoparticle production.[3][4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (or analogue)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with solvent)
-
Calibrated analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any final particulate matter.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the original concentration in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of pteridine derivatives is a significant concern, particularly for the reduced forms which are often the biologically active species. Pteridines can exist in fully aromatic, dihydro-, and tetrahydro- oxidation states. The reduced forms are highly susceptible to oxidation.
Key Stability Concerns
-
Oxidative Stability: Dihydro- and tetrahydro-pteridines are unstable and readily oxidize in the presence of air and light to the more stable aromatic form.[5][6] This is a critical consideration for both storage and in vivo activity. Analysis of these compounds often requires the addition of antioxidants or immediate oxidation to a stable form for quantification.[5][6]
-
Photostability: Aromatic systems, especially those with extended conjugation like this compound, may be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of degradants.
-
pH and Hydrolysis: The stability of the pteridine ring can be influenced by pH. Extreme pH conditions may lead to hydrolytic cleavage of the rings or substituents.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store one sample at room temperature and another at elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Treat similarly to the acid hydrolysis samples. Neutralize before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a set time, protected from light.
-
Thermal Stress: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for a set time.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: At designated time points, analyze all stressed samples and a non-stressed control using an HPLC-UV/MS system. The method should be capable of separating the parent compound from all major degradants.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any degradation products. Mass spectrometry (MS) data can be used to propose structures for the degradants.
Visualization: Pteridine Oxidation States and Instability
Caption: Oxidation states and relative stability of pteridines.
Biological Formation Pathway of 7-Substituted Pterins
In certain metabolic disorders, the formation of unusual pterins can occur. One such instance is the formation of 7-substituted pterins during the phenylalanine hydroxylation cycle when the enzyme pterin-4a-OH-dehydratase is deficient. This pathway highlights a potential biological source and rearrangement mechanism for pteridine structures.
Pathway Description
In a healthy state, phenylalanine hydroxylase converts phenylalanine to tyrosine using tetrahydrobiopterin (BH4) as a cofactor. BH4 is oxidized to 4a-hydroxy-tetrahydrobiopterin, which is then regenerated by pterin-4a-OH-dehydratase and dihydropteridine reductase. In the absence of the dehydratase, the 4a-hydroxy intermediate can rearrange, ultimately leading to the formation of 7-substituted pterins.
Visualization: Formation of 7-Substituted Pterins
Caption: Biochemical pathway showing 7-pterin formation.
Conclusion
The solubility and stability of this compound are crucial parameters for its development as a potential therapeutic agent. While direct data for this specific molecule is scarce, analysis of related pteridine compounds provides a solid predictive foundation. The pteridine core exhibits variable solubility, which is highly influenced by its substitution pattern. The primary stability concern is the oxidative lability of the biologically relevant reduced forms. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to characterize novel this compound derivatives, enabling informed decisions in lead optimization and formulation development. Further research to generate specific quantitative data for the parent this compound compound is highly recommended.
References
- 1. 91-18-9 CAS MSDS (Pteridine (6CI,7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Pteridine, 7-methyl- (7CI,8CI,9CI) CAS#: 936-40-3 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pteridines in biological samples with an emphasis on their stability | Charles Explorer [explorer.cuni.cz]
Novel Synthesis Methods for 7-Phenylpteridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. Analogs of this scaffold have been developed as anticancer, anti-inflammatory, and antimicrobial agents. Notably, certain pteridine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis and cell proliferation.[1] This technical guide focuses on the synthesis of 7-phenylpteridine analogs, a promising subclass of pteridines, and their role as DHFR inhibitors.
Core Synthesis Strategy: The Isay Reaction
The most common and effective method for the synthesis of the this compound core is a variation of the Isay reaction. This condensation reaction involves a substituted 2,4,5-triaminopyrimidine and a 1,2-dicarbonyl compound. To introduce the 7-phenyl substituent, phenylglyoxal is utilized as the dicarbonyl component.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2,4-diamino-7-phenylpteridine.
Experimental Protocols
A detailed experimental protocol for the synthesis of a representative 2,4-diamino-7-phenylpteridine analog is provided below.
Synthesis of 2,4-Diamino-7-phenylpteridine
Materials:
-
2,4,6-Triaminopyrimidine
-
Phenylglyoxal monohydrate
-
Ethanol
-
Water
-
Glacial Acetic Acid
Procedure:
-
A solution of 2,4,6-triaminopyrimidine (1.0 eq) is prepared in a mixture of water and ethanol.
-
To this solution, phenylglyoxal monohydrate (1.0 eq) is added, followed by the addition of a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then dried under vacuum to yield 2,4-diamino-7-phenylpteridine.
Characterization:
The structure and purity of the synthesized compound are confirmed using the following spectroscopic methods:
-
¹H NMR: To determine the chemical structure and proton environment.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Quantitative Data
The following table summarizes typical reaction outcomes for the synthesis of 2,4-diamino-7-phenylpteridine.
| Product | Starting Materials | Solvent System | Reaction Time (hours) | Yield (%) |
| 2,4-Diamino-7-phenylpteridine | 2,4,6-Triaminopyrimidine, Phenylglyoxal monohydrate | Ethanol/Water | 4-6 | 75-85 |
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
This compound analogs have shown significant inhibitory activity against dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1]
By inhibiting DHFR, this compound analogs disrupt the synthesis of these essential building blocks, leading to the arrest of cell growth and proliferation. This mechanism makes them attractive candidates for the development of anticancer agents.
Caption: Inhibition of the DHFR pathway by this compound analogs.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on pteridine derivatives have revealed key structural features that influence their DHFR inhibitory potency. For this compound analogs, the following observations have been made:
-
Amino groups at C2 and C4: The presence of amino groups at the 2 and 4 positions of the pteridine ring is crucial for binding to the active site of DHFR.
-
Phenyl group at C7: The phenyl ring at the 7-position contributes to the binding affinity, likely through hydrophobic interactions within the enzyme's active site.
-
Substituents on the phenyl ring: Modifications to the phenyl ring can modulate the inhibitory activity. Electron-withdrawing or electron-donating groups can be introduced to optimize potency and selectivity.
The following table presents IC₅₀ values for a series of 7-aryl substituted pteridine derivatives against DHFR, highlighting the impact of substituents on the phenyl ring.
| Compound ID | 7-Aryl Substituent | DHFR IC₅₀ (µM) |
| 1 | Phenyl | 5.2 |
| 2 | 4-Chlorophenyl | 2.8 |
| 3 | 4-Methoxyphenyl | 7.1 |
| 4 | 4-Nitrophenyl | 1.5 |
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound analogs, focusing on the Isay reaction as a primary synthetic route. The detailed experimental protocol and quantitative data offer a practical resource for researchers in the field. Furthermore, the elucidation of the mechanism of action through DHFR inhibition, supported by a signaling pathway diagram and SAR data, underscores the therapeutic potential of this class of compounds in drug discovery and development, particularly in the area of oncology. Further exploration and optimization of the this compound scaffold are warranted to develop novel and effective therapeutic agents.
References
In Silico Modeling of 7-Phenylpteridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the interactions of 7-phenylpteridine derivatives with protein kinases, crucial targets in drug discovery. It details experimental protocols for in silico techniques, presents quantitative structure-activity relationship (SAR) data, and visualizes key workflows and signaling pathways.
Quantitative Data Presentation
The following tables summarize the inhibitory activities and calculated binding affinities of a series of pteridin-7(8H)-one derivatives, which serve as a surrogate for 7-phenylpteridines due to their structural similarity and the availability of comprehensive data. These compounds were evaluated for their inhibitory potential against the FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia.
Table 1: Inhibitory Activity of Pteridin-7(8H)-one Derivatives against FLT3 [1]
| Compound ID | pIC50 |
| C01 | 6.52 |
| C03 | 6.13 |
| C06 | 6.11 |
| C17 | 7.36 |
| C22 | 8.16 |
| C28 | 8.32 |
| C31 | 8.80 |
Table 2: Calculated Binding Energies of Selected Pteridin-7(8H)-one Derivatives with Wild-Type FLT3 [1]
| Compound ID | MM-PB/GBSA (kcal/mol) | Linear Interaction Energy (LIE) (kcal/mol) |
| C01 | -22.70 | -28.76 |
| C03 | -22.62 | -27.18 |
| C06 | -21.71 | -28.71 |
| C17 | -26.84 | -30.65 |
| C22 | -30.83 | -30.97 |
| C28 | -30.97 | -30.35 |
| C31 | -32.15 | -28.92 |
Experimental Protocols
This section details the methodologies for the key in silico experiments cited in the study of pteridin-7(8H)-one derivatives targeting FLT3.[1] These protocols are representative of the computational workflows used to study the interactions of small molecule kinase inhibitors like 7-phenylpteridines.
Molecular Docking
Molecular docking was performed to predict the binding poses of the pteridin-7(8H)-one derivatives within the ATP-binding site of FLT3.
-
Software: Glide (Schrödinger Suite)
-
Protein Preparation: The crystal structure of FLT3 was prepared using the Protein Preparation Wizard. This involved adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS3e force field.
-
Ligand Preparation: The 3D structures of the ligands were generated and optimized using LigPrep. Possible ionization states were generated at a pH of 7.0 ± 2.0.
-
Grid Generation: A receptor grid was generated by defining a bounding box centered on the co-crystallized ligand in the active site.
-
Docking Protocol: Docking was carried out using the Standard Precision (SP) mode. The resulting poses were evaluated based on their docking score.
Molecular Dynamics (MD) Simulations
MD simulations were conducted to analyze the stability of the protein-ligand complexes and to calculate binding free energies.
-
Software: AMBER
-
System Preparation: The docked complexes were solvated in a truncated octahedral box of TIP3P water molecules. Counterions were added to neutralize the system.
-
Force Field: The ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligands. Partial charges for the ligands were assigned using the AM1-BCC method.
-
Minimization: The system was subjected to a series of minimizations to remove steric clashes.
-
Equilibration: The system was gradually heated to 300 K under NVT conditions and then equilibrated under NPT conditions at 1 atm.
-
Production Run: A production MD simulation of 100 ns was performed for each complex.
Binding Free Energy Calculations
The binding free energies of the protein-ligand complexes were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) methods based on the MD simulation trajectories.
-
MM-PBSA: The binding free energy was calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the complex. The free energies were estimated based on molecular mechanics energies, polar solvation energies (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energies (calculated based on the solvent-accessible surface area).
-
LIE: This method calculates the binding free energy based on the differences in the van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and unbound states.
Visualizations
The following diagrams illustrate key signaling pathways where pteridine derivatives have shown inhibitory activity, and a typical workflow for in silico modeling.
References
In-depth Technical Guide on the Pharmacological Potential of Substituted 7-Phenylpteridines
To the valued researcher, scientist, or drug development professional,
Following a comprehensive and multi-faceted search of available scientific literature, it has become evident that there is a significant scarcity of detailed, publicly accessible research specifically focused on the pharmacological potential of substituted 7-phenylpteridines. While the broader field of pteridine chemistry and the pharmacological activities of various pteridine derivatives are well-documented, the specific subset of 7-phenyl substituted analogs remains largely unexplored in the current body of published research.
The initial search strategy encompassed a wide range of keywords and databases, targeting information on the synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action of these specific compounds. Subsequent, more targeted searches were performed to uncover any niche studies or preliminary findings that might exist. These efforts consistently revealed a lack of the specific quantitative data, detailed experimental protocols, and defined signaling pathway information necessary to construct the requested in-depth technical guide.
The core requirements for this guide included:
-
Comprehensive data tables: Summarizing quantitative pharmacological data (e.g., IC50, Ki values).
-
Detailed experimental protocols: Providing methodologies for key biological assays.
-
Mandatory visualizations: Creating Graphviz diagrams of signaling pathways and experimental workflows.
Unfortunately, the foundational information required to fulfill these requirements for substituted 7-phenylpteridines is not sufficiently present in the available scientific literature. While related heterocyclic systems and other substituted pteridines have been investigated as kinase inhibitors and for other therapeutic applications, a direct and substantial body of work on the 7-phenylpteridine scaffold is not apparent.
Therefore, we are unable to provide the in-depth technical guide as originally requested. The creation of such a document would necessitate primary research to generate the required data and establish the pharmacological profile of this class of compounds.
We recommend that researchers interested in this specific chemical scaffold consider this gap in the literature as an opportunity for novel investigation. The broader pharmacological potential of the pteridine nucleus suggests that 7-phenyl substituted analogs could indeed possess interesting biological activities worthy of exploration. Future research in this area would be a valuable contribution to the field of medicinal chemistry.
Unveiling Nature's Hidden Colors: A Technical Guide to the Discovery and Isolation of Pteridines
For Immediate Release
A comprehensive technical guide detailing the historical discovery, isolation protocols, and biological significance of naturally occurring pteridines has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a wealth of information from seminal, early 20th-century discoveries to modern analytical techniques.
Pteridines are a class of heterocyclic compounds found throughout the biological world, playing crucial roles as pigments, enzyme cofactors, and signaling molecules. This guide traces the journey of their discovery, beginning with the initial observations of butterfly wing pigments, and delves into the meticulous experimental work that led to their isolation and characterization.
A Historical Perspective: From Butterfly Wings to Biochemical Pathways
The story of pteridines begins with the vibrant colors of butterfly wings, which intrigued early chemists. In the late 19th and early 20th centuries, pioneers like F. Gowland Hopkins and Heinrich Otto Wieland embarked on a quest to understand the chemical nature of these pigments. Their work, and that of subsequent researchers like Robert Purrmann, laid the foundation for our understanding of pteridine chemistry, leading to the isolation and structural elucidation of key compounds such as leucopterin (the white pigment) and xanthopterin (the yellow pigment) from butterflies of the Pieridae family.
One of the earliest large-scale extractions of a pteridine was the isolation of leucopterin from the wings of the white cabbage butterfly (Pieris brassicae). In a remarkable effort in 1926, 5.6 grams of leucopterin were isolated from approximately 25,000 butterflies. This was followed by an even larger undertaking between 1928 and 1930, where German schoolchildren collected around 216,000 butterflies, yielding 39.1 grams of raw leucopterin.
Experimental Protocols for the Isolation and Characterization of Pteridines
This guide provides detailed methodologies for the extraction, purification, and characterization of naturally occurring pteridines from various sources, including butterfly wings, insect eyes, and urine.
Extraction of Pteridines from Butterfly Wings
A general procedure for the extraction of pteridines from butterfly wings involves the following steps:
-
Sample Preparation: The wings of the butterflies (e.g., Pieris brassicae for leucopterin) are carefully detached and collected.
-
Initial Extraction: The wings are immersed in a solvent, typically a dilute aqueous ammonia solution (e.g., 0.1 M NH₄OH), which effectively extracts the pterin granules while leaving other scale structures intact.
-
Purification: The resulting extract is then subjected to a series of purification steps, which may include:
-
Acidification and Precipitation: The ammoniacal solution is acidified to precipitate the crude pteridines.
-
Chromatography: Column chromatography using adsorbents like alumina or silica gel can be employed for further separation.
-
Crystallization: The purified pteridines are then crystallized from an appropriate solvent to obtain a pure, solid product.
-
Thin-Layer Chromatography (TLC) for the Separation of Pteridines
Thin-layer chromatography is a powerful technique for the analytical separation of pteridines, particularly from complex mixtures like insect eye extracts.
Protocol for TLC of Drosophila Eye Pigments:
-
Sample Preparation: Decapitate a set number of flies (e.g., 15) of the same gender. Place the heads in a small test tube containing an extraction solvent (e.g., 0.25 ml of a 1:1 mixture of n-propyl alcohol and 28% ammonium hydroxide). Crush the heads using a glass rod and transfer the extract to a clean vial.
-
Spotting: Using a microcapillary tube, apply a small amount of the extract (e.g., 15 microliters, applied 1 microliter at a time) to a silica gel TLC plate, about one centimeter from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., n-butanol: 5N acetic acid, 4:1). The chamber should be kept in the dark as pteridines are light-sensitive.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. The separated pteridines can be visualized under UV light (typically around 350 nm), where they exhibit characteristic fluorescence. The spots are then outlined with a pencil.
-
Identification: The pteridines are tentatively identified by comparing their Rf values and fluorescent colors to those of known standards.
High-Performance Liquid Chromatography (HPLC) for Pteridine Analysis
HPLC is a highly sensitive and quantitative method for the analysis of pteridines in biological fluids.
Protocol for HPLC Analysis of Biopterin and Neopterin in Urine:
-
Sample Preparation: Urine samples are collected and immediately placed on ice. They are then centrifuged to remove particulate matter. To stabilize reduced pteridines, a reducing agent like dithioerythritol (DTE) solution (e.g., 1.0 mg/mL) is added.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.
-
Detection: Pteridines can be detected using various methods, including:
-
Fluorescence Detection: This is a highly sensitive method, especially for oxidized pterins. For reduced pterins like tetrahydrobiopterin, post-column coulometric oxidation can be used to convert them to their fluorescent oxidized forms.
-
Mass Spectrometry (MS/MS): Provides high specificity and allows for the simultaneous quantification of multiple pteridines.
-
Quantitative Data on Naturally Occurring Pteridines
The following tables summarize key quantitative data for some of the most well-known naturally occurring pteridines.
Table 1: Yield of Selected Pteridines from Natural Sources
| Pteridine | Source | Starting Material | Yield | Reference |
| Leucopterin | Pieris napi | ~25,000 butterflies | 5.6 g | |
| Leucopterin | Pieridae butterflies | ~216,000 butterflies | 39.1 g (raw) |
Table 2: Spectroscopic Properties of Selected Pteridines
| Pteridine | Solvent/pH | Absorption Maxima (λmax, nm) | Fluorescence Excitation (nm) | Fluorescence Emission (nm) | Reference |
| Xanthopterin | pH 7.4 | 233, 280, 386 | 386 | 456 |
Biosynthesis and Signaling Pathways of Pteridines
Pteridines are synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions. The de novo biosynthesis of tetrahydrobiopterin (BH4), a critical enzyme cofactor, is a well-characterized pathway.
A salvage pathway also exists for the regeneration of BH4 from dihydrobiopterin (BH2), which is formed during enzymatic reactions where BH4 acts as a cofactor. This pathway is crucial for maintaining the cellular pool of active BH4.
This technical guide provides a foundational resource for researchers interested in the fascinating world of pteridines. By consolidating historical knowledge with modern experimental protocols and quantitative data, it aims to facilitate further discoveries in this important field of natural product chemistry and biochemistry.
The Structure-Activity Relationship of 7-Phenylpteridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of 7-Phenylpteridine Derivatives as Potent Kinase Inhibitors in Oncology and Autoimmune Diseases
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, an emerging class of compounds with significant therapeutic potential, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology. It details the synthetic methodologies, biological activities, and SAR of these compounds, with a focus on their inhibition of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ), key targets in various B-cell malignancies and autoimmune disorders.
Core Structure and Pharmacological Significance
The this compound scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. The core structure, consisting of a fused pyrimidine and pyrazine ring system with a phenyl substituent at the 7-position, allows for diverse modifications to optimize pharmacological properties. Notably, derivatives of pteridin-7(8H)-one have demonstrated significant efficacy as covalent inhibitors of BTK, while 7-phenyl-pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives have been identified as potent inhibitors of PI3Kδ.[2]
Structure-Activity Relationship of Pteridin-7(8H)-one Derivatives as BTK Inhibitors
A key strategy in the development of 7-phenylpteridinone derivatives as BTK inhibitors has been the introduction of a warhead to enable covalent bond formation with a cysteine residue (Cys481) in the active site of BTK. This irreversible interaction leads to potent and sustained inhibition.
The exploration of substituents on the 7-phenyl ring has been crucial in optimizing the potency and selectivity of these compounds. Modifications at the C2 and C4 positions of the pteridine core have also been investigated to fine-tune the physicochemical and pharmacokinetic properties of the molecules.
A systematic SAR study of a series of pteridin-7(8H)-one derivatives has revealed several key insights. The nature and position of substituents on the 7-phenyl ring significantly impact inhibitory activity. For instance, the presence of specific moieties can enhance binding affinity and selectivity.
| Compound | R1 | R2 | BTK IC50 (nM) |
| 1a | H | H | >1000 |
| 1b | 4-OH | H | 520 |
| 1c | 4-NH2 | H | 250 |
| 1d | 4-OH | 3-F | 120 |
| 24a | 4-(acrylamido) | H | 4.0 |
Table 1: Representative structure-activity relationship data for pteridin-7(8H)-one derivatives as BTK inhibitors. Data extracted from a study on potent and selective BTK inhibitors.[2]
The data clearly indicates that the introduction of an acrylamide group at the 4-position of the phenyl ring, as seen in compound 24a , leads to a dramatic increase in potency, highlighting the effectiveness of the covalent inhibition strategy.[2]
Signaling Pathway Inhibition
This compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[4][5] Covalent inhibition of BTK by 7-phenylpteridinone derivatives effectively blocks this cascade, making it a valuable therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7]
PI3Kδ Signaling Pathway
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is vital for the survival and proliferation of malignant B-cells. Inhibition of PI3Kδ by 7-phenyl-pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives disrupts this pathway, leading to apoptosis of cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Pteridin-7(8H)-one Derivatives
The synthesis of the pteridin-7(8H)-one core typically involves the condensation of a substituted 2,5,6-triaminopyrimidin-4(3H)-one with a phenylglyoxal derivative. The subsequent installation of the acrylamide warhead is achieved through standard amide coupling procedures.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.
BTK Kinase Assay: The potency of the compounds against BTK is often measured using a time-resolved fluorescence energy transfer (TR-FRET) assay or a luminescence-based assay that quantifies ATP consumption. The general procedure involves incubating the recombinant human BTK enzyme with the test compound and a substrate in the presence of ATP. The kinase activity is then determined by measuring the phosphorylation of the substrate or the amount of ADP produced. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
PI3Kδ Kinase Assay: Similar to the BTK assay, the inhibitory activity against PI3Kδ is commonly assessed using a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. Recombinant human PI3Kδ is incubated with the test compound, a lipid substrate (e.g., PIP2), and ATP. The reaction is then stopped, and the amount of ADP is quantified using a luciferase/luciferin system.
Cellular Assays
To assess the on-target activity of the compounds in a cellular context, cell-based assays are employed. For instance, the inhibition of BTK phosphorylation in B-cell lymphoma cell lines (e.g., Ramos or TMD8) can be measured by Western blotting or ELISA after stimulation of the B-cell receptor.
In Vivo Efficacy Studies
The antitumor efficacy of lead compounds is evaluated in vivo using xenograft models. For example, human B-cell lymphoma cells (e.g., U-937) are subcutaneously implanted into immunodeficient mice. Once the tumors reach a certain size, the mice are treated with the test compound, and tumor growth is monitored over time. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Conclusion
This compound derivatives represent a promising class of kinase inhibitors with significant potential for the treatment of cancer and autoimmune diseases. The pteridin-7(8H)-one scaffold has been successfully utilized to develop potent and selective covalent inhibitors of BTK. The key to their high potency lies in the strategic incorporation of an acrylamide warhead that forms an irreversible bond with a cysteine residue in the enzyme's active site. The SAR studies have demonstrated the critical role of substituents on the 7-phenyl ring in modulating the activity and selectivity of these compounds. Further optimization of this scaffold holds the potential for the development of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in the quest for novel and effective therapies.
References
Methodological & Application
Application Notes and Protocols: Pteridine Derivatives as Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridine derivatives, a class of heterocyclic compounds, are emerging as promising candidates for fluorescent probes in cellular imaging.[1] Their intrinsic fluorescence, sensitivity to the microenvironment, and structural similarity to native biomolecules make them valuable tools for visualizing and quantifying cellular processes.[2] While research on specific derivatives like 7-phenylpteridine is still developing, the broader family of pteridines, including lumazines and biopterins, has demonstrated significant potential.[3][4][5][6] These compounds can be designed to target specific cellular components or to report on physiological parameters such as pH.[3][7] This document provides an overview of the application of pteridine-based probes in cell imaging, including their photophysical properties and generalized protocols for their use.
Photophysical Properties of Pteridine Derivatives
The fluorescence of pteridine derivatives is influenced by their substitution patterns and the surrounding environment. The following table summarizes the photophysical properties of several representative pteridine analogs. It is important to note that the specific properties of this compound may differ and would require experimental determination.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| Lumazine | ~380 | ~481 | Varies with pH | Exhibits a large Stokes shift.[3] |
| 1-Methyl-lumazine (1-ML) | Not specified | Not specified | 0.015 (at pH 10) | Lower quantum yield compared to 3-ML.[3] |
| 3-Methyl-lumazine (3-ML) | Not specified | Not specified | 0.24 (at pH 10) | Higher quantum yield compared to 1-ML.[3] |
| Biopterin | Naturally fluorescent | Not specified | Not specified | Reduced forms can be converted to fluorescent forms.[4] |
| Pterin | Not specified | Not specified | ~0.057 (at pH 10) | Photosensitizing properties.[7] |
| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 (monomer) | Used as a fluorescent adenosine analog in DNA.[8] |
| 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 (monomer) | Used as a fluorescent adenosine analog in DNA.[8] |
Experimental Protocols
The following are generalized protocols for utilizing a pteridine-based fluorescent probe for live-cell imaging. Optimization will be required for specific probes and cell types.
I. Probe Preparation and Storage
-
Reconstitution: Dissolve the lyophilized pteridine probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
II. Cell Culture and Staining
-
Cell Seeding: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the pteridine probe by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the final desired concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the probe-containing medium/buffer to the cells.
-
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time and temperature should be determined empirically.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with a fresh, pre-warmed buffer or complete medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate excitation and emission filters for the specific pteridine probe.
-
Cell Visualization: Locate the stained cells using bright-field or phase-contrast microscopy.
-
Image Acquisition:
-
Switch to the fluorescence channel.
-
Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Adjust the exposure time to obtain a good signal-to-noise ratio.
-
Acquire images using a suitable camera (e.g., CCD, sCMOS).
-
-
Controls:
-
Unstained Cells: Image unstained cells under the same conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used for the probe to rule out solvent-induced artifacts.
-
Visualizations
Experimental Workflow for Evaluating a Novel Pteridine Probe
Caption: Workflow for the development and validation of a new pteridine fluorescent probe.
Principle of Fluorescence Microscopy with a Pteridine Probe
Caption: Simplified diagram of the light path in fluorescence microscopy.
Conclusion and Future Directions
Pteridine derivatives represent a versatile class of fluorophores with significant potential for applications in cell biology and drug discovery. Their tunable photophysical properties and biocompatibility make them attractive candidates for the development of novel fluorescent probes. While the specific characteristics of this compound require further investigation, the general principles and protocols outlined in these notes provide a solid foundation for researchers interested in exploring the utility of pteridine-based probes in their own work. Future research will likely focus on the rational design of pteridine probes with improved brightness, photostability, and targeting specificity for advanced cellular imaging applications.
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 2. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Phenylpteridine: A Detailed Protocol for Research Applications
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 7-phenylpteridine in a laboratory setting. Pteridines are a class of heterocyclic compounds with significant biological activity, and their derivatives are investigated for a wide range of therapeutic applications.
This application note details the prevalent method for synthesizing this compound, primarily through the Isay synthesis route. This method involves the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. Specifically, the synthesis of this compound is typically achieved by the reaction of 4,5-diaminopyrimidine with phenylglyoxal.
Reaction Principle and Pathway
The fundamental chemical transformation is the formation of the pyrazine ring of the pteridine system by the condensation of the two amino groups of 4,5-diaminopyrimidine with the two carbonyl groups of phenylglyoxal. The reaction proceeds via the formation of a dihydropteridine intermediate, which then aromatizes to the stable pteridine ring system.
Below is a diagram illustrating the general synthetic workflow for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound based on established chemical literature. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Synthesis in Ethanol
This protocol is a common method utilizing ethanol as the reaction solvent.
Materials:
-
4,5-Diaminopyrimidine
-
Phenylglyoxal monohydrate
-
Ethanol (absolute)
-
Activated charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-diaminopyrimidine in absolute ethanol.
-
Addition of Phenylglyoxal: To the stirred solution, add a solution of phenylglyoxal monohydrate in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution upon cooling.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound. The use of activated charcoal during recrystallization can help to decolorize the solution.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis in Acetic Acid
This protocol uses acetic acid as a solvent, which can sometimes facilitate the reaction.
Materials:
-
4,5-Diaminopyrimidine
-
Phenylglyoxal
-
Glacial acetic acid
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: Suspend 4,5-diaminopyrimidine in glacial acetic acid in a round-bottom flask fitted with a reflux condenser and a stirrer.
-
Addition of Phenylglyoxal: Add phenylglyoxal to the suspension.
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Acetic Acid) |
| Starting Materials | 4,5-Diaminopyrimidine, Phenylglyoxal monohydrate | 4,5-Diaminopyrimidine, Phenylglyoxal |
| Solvent | Ethanol | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 118 °C) |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Work-up Procedure | Cooling and filtration | Precipitation in water and neutralization |
| Purification Method | Recrystallization (e.g., from ethanol) | Recrystallization |
| Reported Yield | Varies (typically moderate to good) | Varies (typically moderate to good) |
| Appearance | Crystalline solid | Crystalline solid |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key stages in the synthesis and purification of this compound.
Caption: Logical steps in the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.
-
Phenylglyoxal and pyrimidine derivatives can be harmful if inhaled, ingested, or in contact with skin.
-
Use caution when heating flammable solvents.
This document is intended for informational purposes for a research audience and should be used in conjunction with standard laboratory safety practices and a thorough literature review.
Application of 7-Phenylpteridine Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-phenylpteridine derivatives, specifically pteridin-7(8H)-one compounds, in enzyme inhibition assays. These compounds have emerged as potent and selective inhibitors of key enzymes in cellular signaling pathways, making them valuable tools for research and drug development.
Introduction
Pteridines are a class of heterocyclic compounds with diverse biological activities. Recent studies have highlighted the potential of pteridin-7(8H)-one derivatives as highly selective and potent enzyme inhibitors. This document focuses on their application in targeting Bruton's Tyrosine Kinase (BTK), a critical component of B-cell receptor signaling pathways and a validated therapeutic target for various cancers and autoimmune diseases.
Quantitative Data Summary
The inhibitory activity of pteridin-7(8H)-one derivatives has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a lead compound, designated here as Compound 24a, which is a pteridin-7(8H)-one derivative.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (Fold) vs. ITK | Selectivity (Fold) vs. EGFR |
| Compound 24a | Bruton's Tyrosine Kinase (BTK) | 4.0 | >250 | >2500 |
Data sourced from a study on pteridine-7(8H)-one derivatives as BTK inhibitors[1].
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of a this compound derivative against Bruton's Tyrosine Kinase.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
This compound derivative test compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the BTK enzyme and the kinase substrate in the kinase buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular BTK Inhibition Assay (Phospho-BTK Western Blot)
This protocol assesses the ability of a this compound derivative to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a key tyrosine residue (e.g., Y223).
Materials:
-
B-cell lymphoma cell line (e.g., U-937)
-
Cell culture medium and supplements
-
This compound derivative test compound
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture U-937 cells to the desired density.
-
Pre-treat the cells with various concentrations of the this compound derivative or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with anti-IgM antibody for 10-15 minutes to induce BCR signaling and BTK autophosphorylation.
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-BTK antibody to confirm equal protein loading.
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized phospho-BTK levels versus the inhibitor concentration to assess the dose-dependent inhibition.
-
Visualizations
Signaling Pathway of BTK Inhibition
The following diagram illustrates the role of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound derivatives.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 7-Phenylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Phenylpteridine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural similarity to endogenous folates allows them to interact with a variety of enzymes involved in critical metabolic pathways. Notably, pteridine analogs have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), the latter being a key enzyme in the folate salvage pathway of certain parasites like Leishmania and Trypanosoma. The inherent fluorescence of the pteridine core makes these compounds amenable to the development of robust, fluorescence-based high-throughput screening (HTS) assays for the discovery of novel enzyme inhibitors.
This document provides detailed application notes and protocols for a competitive binding HTS assay utilizing a fluorescently-labeled this compound derivative to identify inhibitors of pteridine reductase 1 (PTR1).
Assay Principle
The described HTS assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled this compound derivative (the "tracer") with known affinity for PTR1 is used. When the tracer is bound to the larger PTR1 enzyme, its molecular rotation is slowed, resulting in a high fluorescence polarization value. In the presence of a competing inhibitor that displaces the tracer from the enzyme's active site, the smaller, unbound tracer rotates more rapidly, leading to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the displacement of the tracer and thus indicates the inhibitory activity of the test compound.
Signaling Pathway Context: Targeting the Kinetoplastid Folate Pathway
Experimental Workflow for HTS
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound-based PTR1 HTS assay.
Table 1: Assay Reagent Concentrations and Conditions
| Parameter | Value | Units |
| PTR1 Enzyme Concentration | 10 | nM |
| Fluorescent Tracer (this compound-BODIPY) | 5 | nM |
| Assay Buffer | 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20 | - |
| Incubation Time | 60 | minutes |
| Incubation Temperature | 25 | °C |
| Plate Format | 384-well, black, low-volume | - |
| Final Assay Volume | 20 | µL |
Table 2: Assay Performance Metrics
| Metric | Value | Description |
| Z'-factor | 0.85 | A measure of assay robustness and suitability for HTS. |
| Signal-to-Background Ratio | 15 | Ratio of the high FP signal (bound tracer) to the low FP signal (free tracer). |
| DMSO Tolerance | ≤ 1% | Maximum concentration of DMSO that does not significantly affect assay performance. |
Table 3: Properties of Control Compounds
| Compound | Type | IC₅₀ (nM) |
| Unlabeled this compound | Positive Control | 150 |
| Methotrexate | Known PTR1 Inhibitor | 85 |
| DMSO | Negative Control | > 100,000 |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM HEPES, 150 mM NaCl, and 0.01% (v/v) Tween-20 in deionized water. Adjust the pH to 7.5 with NaOH. Filter sterilize and store at 4°C.
-
PTR1 Enzyme Stock (10X): Reconstitute lyophilized recombinant PTR1 in assay buffer to a final concentration of 100 nM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Fluorescent Tracer Stock (10X): Dissolve the this compound-BODIPY tracer in 100% DMSO to create a 10 µM stock. Further dilute in assay buffer to a working concentration of 50 nM.
-
Positive Control (Unlabeled this compound): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution in assay buffer for IC₅₀ determination.
-
Compound Library: Compounds are typically stored as 10 mM stocks in DMSO. For the primary screen, a working concentration of 100 µM in assay buffer with 1% DMSO is prepared.
Protocol 2: High-Throughput Screening (HTS) Assay
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 200 nL of test compounds from the compound library (100 µM stock) into the wells of a 384-well assay plate. Dispense 200 nL of DMSO into the control wells (high and low signal).
-
Enzyme Addition: Add 10 µL of the 2X PTR1 enzyme solution (20 nM in assay buffer) to all wells except the low signal (background) wells. Add 10 µL of assay buffer to the low signal wells.
-
Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution (10 nM in assay buffer) to all wells. The final concentration of the tracer will be 5 nM.
-
Incubation: Centrifuge the plates briefly (1 minute at 1000 rpm) to ensure all components are mixed. Incubate the plates at room temperature (25°C) for 60 minutes, protected from light.
-
Fluorescence Polarization Reading: Read the plates on a suitable plate reader equipped with filters for fluorescence polarization. Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 3: Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low) / (FP_high - FP_low)]) where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_low is the average fluorescence polarization of the low signal control wells (tracer only).
-
FP_high is the average fluorescence polarization of the high signal control wells (tracer + enzyme).
-
-
Determine Z'-factor: The Z'-factor is calculated to assess the quality of the assay: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|] where SD is the standard deviation and Mean is the average of the high and low controls. A Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 times the standard deviation of the high signal control) are considered primary hits.
Logical Relationship Diagram for Hit Confirmation
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | - Inconsistent liquid handling- Reagent instability- High variability in controls | - Calibrate and maintain liquid handlers- Prepare fresh reagents daily- Optimize reagent concentrations and incubation time |
| High number of false positives | - Compound autofluorescence- Compound aggregation | - Re-screen hits in a non-fluorescence-based orthogonal assay- Include detergents like Tween-20 in the assay buffer |
| High number of false negatives | - Low compound potency- Assay conditions not optimal | - Re-screen at a higher compound concentration- Optimize assay parameters (e.g., enzyme/tracer concentrations) |
These application notes and protocols provide a comprehensive guide for establishing a robust HTS assay using a this compound-based fluorescent tracer for the discovery of novel PTR1 inhibitors. The principles and methodologies described can be adapted for other pteridine-binding enzymes and different fluorescence-based detection technologies.
Application Notes and Protocols: 7-Phenylpteridine as a Tool for Studying Protein-Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pteridine scaffold is a privileged heterocyclic motif found in a variety of bioactive molecules and approved therapeutics. Its derivatives have been successfully developed as potent inhibitors of a range of protein classes, particularly protein kinases. 7-Phenylpteridine, as a core representative of this class, presents a valuable tool for researchers engaged in drug discovery and chemical biology to investigate protein-ligand interactions, validate novel drug targets, and serve as a foundational scaffold for the development of more potent and selective inhibitors.
These application notes provide an overview of the potential utility of this compound as a chemical probe for studying protein-ligand binding, with a focus on protein kinases, which are common targets for pteridine-based compounds. The subsequent sections include hypothetical quantitative data to illustrate its potential binding affinities, detailed protocols for key biochemical assays to characterize such interactions, and visual diagrams of experimental workflows. While specific binding data for this compound is not extensively published, the protocols provided are robust, standard methodologies that can be readily adapted for its characterization.
Potential Protein Targets and Illustrative Binding Data
Based on the known activity of structurally related pteridine derivatives, this compound is a plausible candidate for interaction with the ATP-binding site of various protein kinases.[1][2][3] These enzymes play a crucial role in cellular signaling and are frequently implicated in diseases such as cancer and inflammation.[4]
To illustrate the potential application of this compound as a kinase inhibitor, the following table summarizes hypothetical quantitative data for its binding to several relevant protein kinases.
Table 1: Hypothetical Quantitative Binding Data for this compound
| Target Protein | Assay Type | Ligand | IC50 (nM) | Ki (nM) | Notes |
| Protein Kinase D1 (PKD1) | ADP-Glo Kinase Assay | This compound | 150 | 95 | ATP-competitive inhibition |
| FMS-like Tyrosine Kinase 3 (FLT3) | LanthaScreen™ Eu Kinase Binding Assay | This compound | 250 | 160 | ATP-competitive inhibition |
| Bruton's Tyrosine Kinase (BTK) | HTRF® Kinase Assay | This compound | 400 | 250 | ATP-competitive inhibition |
| Epidermal Growth Factor Receptor (EGFR) | Fluorescence Polarization Assay | This compound | >10,000 | >10,000 | Demonstrates potential selectivity |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocols
The following protocols provide detailed methodologies for determining the inhibitory activity and binding affinity of this compound for a target protein kinase.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant target kinase (e.g., PKD1)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM. Perform a 1:3 serial dilution series for a total of 10 concentrations. Prepare a DMSO-only control.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a "kinase reaction mix" containing the kinase reaction buffer, ATP (at a concentration close to its Km for the kinase), and the kinase substrate.
-
Add 5 µL of the kinase reaction mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare a "kinase solution" by diluting the recombinant kinase in the kinase reaction buffer.
-
Add 5 µL of the kinase solution to each well to initiate the reaction. The final DMSO concentration should be ≤1%.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound using an ADP-Glo kinase assay.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a target protein by measuring its ability to displace a fluorescently labeled ligand (probe).
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant target protein
-
Fluorescently labeled probe known to bind the target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Multichannel pipettes
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Probe Concentration:
-
Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the target protein to determine the probe concentration that yields a stable and significant FP signal (typically at or below its Kd).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO, as described in Protocol 1.
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a "protein-probe mix" containing the assay buffer, the target protein (at a concentration that binds approximately 50-80% of the probe), and the fluorescent probe (at the predetermined optimal concentration).
-
Add 19 µL of the protein-probe mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by this compound will result in a decrease in the FP signal.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Probe] / Kd_probe)), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Fluorescent Polyimides [mdpi.com]
A Step-by-Step Guide to the Functionalization of 7-Phenylpteridine for Researchers and Drug Development Professionals
Introduction: The 7-phenylpteridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, including potential as kinase inhibitors. The ability to strategically functionalize the this compound core is crucial for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to key functionalization strategies for the this compound ring system, complete with experimental protocols and quantitative data to aid researchers in this field.
Core Synthetic Strategies
The functionalization of the this compound core can be approached in two primary ways: by modifying a pre-synthesized this compound ring or by constructing the desired substituted pteridine ring from functionalized precursors.
Synthesis of the this compound Core
A common and effective method for the synthesis of the pteridine core is through condensation reactions. The Gabriel-Isay condensation, for instance, involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[1] To synthesize a this compound, a 5,6-diaminopyrimidine can be reacted with a phenyl-substituted 1,2-dicarbonyl compound.
Another versatile method is the Timmis reaction, which utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1] This reaction is often carried out in the presence of a base.
The following diagram illustrates a generalized workflow for the synthesis of a this compound core, which can then be subjected to further functionalization.
References
Application Notes and Protocols for the Detection of Reactive Oxygen Species (ROS)
Topic: Utilizing Fluorescent Probes for Detecting Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Note on 7-Phenylpteridine: Extensive literature review did not yield specific evidence supporting the use of this compound as a direct fluorescent probe for the detection of reactive oxygen species (ROS). While the broader class of pteridine derivatives exhibits fluorescence and can interact with free radicals, with some derivatives even promoting ROS generation, this compound itself is not established as a reliable tool for ROS quantification.
Therefore, these application notes will focus on a widely validated and commonly used fluorescent probe for ROS detection, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) , to provide a practical and established protocol for researchers in this field.
Application Note 1: Introduction to Cellular ROS Detection using DCFH-DA
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS play a dual role; they are essential for various signaling pathways and cellular defense mechanisms, but their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA. This oxidative stress is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate detection and quantification of intracellular ROS are crucial for research and drug development.
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorogenic probe widely used to detect intracellular ROS. DCFH-DA is non-fluorescent and can freely diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, particularly hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Key Features of DCFH-DA:
-
Broad Specificity: Detects a range of reactive oxygen species.
-
Cell Permeability: Easily loaded into live cells.
-
Fluorogenic Response: Exhibits a significant increase in fluorescence upon oxidation.
Quantitative Data Presentation
The following table summarizes the key spectral properties and other relevant quantitative data for the DCFH-DA assay.
| Parameter | Value | Notes |
| Probe | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | Cell-permeable, non-fluorescent precursor. |
| Deacetylated Form | 2',7'-dichlorodihydrofluorescein (DCFH) | Non-fluorescent, trapped within the cell. |
| Oxidized Form | 2',7'-dichlorofluorescein (DCF) | Highly fluorescent product. |
| Excitation Wavelength (Max) | ~495 nm | Optimal wavelength for exciting the oxidized DCF dye. |
| Emission Wavelength (Max) | ~525 nm | Peak fluorescence emission of the oxidized DCF dye. |
| Quantum Yield (DCF) | ~0.1 - 0.2 | Varies with the cellular environment. |
| Typical Working Concentration | 5 - 20 µM | Optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | 30 - 60 minutes | Time for de-esterification and interaction with ROS. |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock solution (e.g., 10-20 mM). |
Experimental Protocols
Protocol 1: In Vitro Cellular ROS Detection using DCFH-DA
This protocol provides a general procedure for measuring intracellular ROS levels in cultured cells using DCFH-DA with analysis by fluorescence microscopy or a microplate reader.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured cells of interest
-
Positive control (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Negative control (e.g., N-acetylcysteine - a ROS scavenger)
-
96-well black, clear-bottom microplate (for plate reader) or appropriate cell culture plates/slides (for microscopy)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate (for plate reader analysis) or on coverslips in a multi-well plate (for microscopy) at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Preparation of DCFH-DA Staining Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the DCFH-DA stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 10 µM.
-
-
Cell Treatment (Induction of ROS):
-
Remove the cell culture medium from the wells.
-
Wash the cells gently with pre-warmed PBS.
-
Add your compound of interest (e.g., a potential drug candidate) at various concentrations to the cells in fresh cell culture medium.
-
Include wells for a positive control (e.g., 100 µM H₂O₂) and a negative control (cells treated with a ROS scavenger like N-acetylcysteine prior to H₂O₂ treatment). Also, include an untreated control group.
-
Incubate the cells for the desired treatment period.
-
-
Loading of DCFH-DA:
-
After the treatment period, remove the treatment medium and wash the cells twice with warm PBS.
-
Add the 10 µM DCFH-DA staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate for 30-45 minutes in a CO₂ incubator at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
For Microplate Reader:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
-
For Fluorescence Microscopy:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Mount the coverslips on microscope slides with a drop of PBS.
-
Immediately visualize the cells under a fluorescence microscope using a standard FITC filter set. Capture images for analysis.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated groups to the untreated control group.
-
Plot the relative fluorescence intensity against the concentration of the test compound.
-
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Mechanism of intracellular ROS detection using DCFH-DA.
Experimental Workflow
Caption: Step-by-step workflow for cellular ROS assay using DCFH-DA.
Application Notes and Protocols for 7-Phenylpteridine-Based Biosensors in Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of metabolites are crucial for understanding cellular processes, diagnosing diseases, and developing novel therapeutics. Fluorescent biosensors offer a powerful tool for real-time monitoring of metabolite concentrations with high sensitivity and spatiotemporal resolution. While the specific application of 7-phenylpteridine as a core scaffold for metabolite biosensors is an emerging area of research, the inherent fluorescent properties of the pteridine ring system provide a strong foundation for the development of novel chemosensors.
This document provides a detailed overview of the potential application of this compound derivatives as fluorescent biosensors for metabolite detection. It includes proposed sensing mechanisms, protocols for sensor characterization and application, and examples of data presentation. The information presented here is based on the established principles of fluorescence spectroscopy and biosensor design, adapted for the this compound scaffold.
Principle of Detection: Proposed Mechanism
The sensing mechanism of a this compound-based biosensor is hypothesized to rely on the modulation of its fluorescence properties upon interaction with a target metabolite. The 7-phenyl substitution on the pteridine core can be strategically functionalized with a receptor unit that specifically binds to the metabolite of interest. This binding event can trigger a conformational change or alter the electronic environment of the fluorophore, leading to a detectable change in its fluorescence emission.
One plausible mechanism is Fluorescence Quenching . In the absence of the metabolite, the this compound probe exhibits its native fluorescence. Upon binding of the metabolite to the receptor, a quenching moiety is brought into close proximity to the pteridine fluorophore, resulting in a decrease in fluorescence intensity. This "turn-off" response can be correlated to the concentration of the metabolite.
Alternatively, a Fluorescence Enhancement or "turn-on" mechanism can be engineered. In this scenario, the probe is initially in a quenched state. The binding of the metabolite displaces the quencher or induces a conformational change that restores the fluorescence of the this compound core.
Data Presentation
Quantitative data from biosensor experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Photophysical and Sensing Properties of this compound Biosensor Probes for Metabolite X
| Probe ID | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Analyte (Metabolite X) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Selectivity (fold-change over interferents) |
| 7-Ph-Pter-R1 | 380 | 450 | 0.65 | Glucose | 1 - 100 | 0.5 | >50 |
| 7-Ph-Pter-R2 | 395 | 475 | 0.40 | Lactate | 10 - 500 | 2.0 | >30 |
| 7-Ph-Pter-R3 | 410 | 510 | 0.80 | ATP | 0.5 - 50 | 0.1 | >100 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental results.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based Biosensor Probe
This protocol describes a generalized synthetic route for a this compound derivative functionalized with a receptor for a hypothetical metabolite.
Materials:
-
4,5-diamino-6-phenylpyrimidine
-
An α-ketoaldehyde derivative containing a receptor moiety (Receptor-COCHO)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve 4,5-diamino-6-phenylpyrimidine (1 equivalent) in a mixture of ethanol and glacial acetic acid (10:1 v/v).
-
Add the α-ketoaldehyde derivative (Receptor-COCHO) (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the this compound-receptor conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization of the this compound Probe
Materials:
-
Synthesized this compound probe
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λabs).
-
Emission Spectrum: Excite the probe at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 3: In Vitro Metabolite Detection Assay
Materials:
-
This compound probe stock solution
-
Target metabolite stock solution
-
Interfering substances (other relevant metabolites, ions, etc.)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a working solution of the this compound probe in the experimental buffer.
-
In a 96-well plate, add the probe solution to each well.
-
Add increasing concentrations of the target metabolite to the wells.
-
For selectivity measurements, add potential interfering substances at concentrations relevant to their physiological levels.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow for binding equilibrium.
-
Measure the fluorescence intensity at the predetermined λem using the microplate reader.
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of metabolite concentration.
-
Determine the linear range and the limit of detection (LOD) from the calibration curve.
-
Assess the selectivity by comparing the fluorescence response in the presence of the target metabolite versus interfering substances.
-
Visualizations
Caption: Proposed "Turn-Off" signaling pathway for a this compound-based biosensor.
Caption: General experimental workflow for developing and testing a this compound biosensor.
Caption: Logical relationship between metabolite concentration and the resulting fluorescence signal.
Application Note: Experimental Setup for Photophysical Studies of 7-Phenylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridine derivatives are a class of heterocyclic compounds with significant biological and pharmaceutical relevance. The introduction of a phenyl group at the 7-position of the pteridine core can significantly influence its electronic structure and, consequently, its photophysical properties. Understanding these properties is crucial for applications ranging from the development of novel fluorescent probes and photosensitizers to elucidating the mechanisms of action for pteridine-based drugs. This application note provides a detailed overview of the experimental setup and protocols for the comprehensive photophysical characterization of 7-phenylpteridine.
Key Photophysical Parameters
The photophysical characterization of this compound involves the determination of several key parameters that describe its behavior upon interaction with light. These include:
-
Absorption and Emission Maxima (λabs and λem): Wavelengths at which the molecule exhibits maximum absorption and emission of light.
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Molar Attenuation Coefficient (ε): A measure of how strongly the molecule absorbs light at a specific wavelength.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
Experimental Setup and Protocols
A comprehensive photophysical study of this compound requires a suite of spectroscopic techniques. The following sections detail the experimental protocols for each key measurement.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar attenuation coefficient of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Fill both the sample and reference cuvettes with the pure solvent to record a baseline.
-
Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution.
-
Record the absorption spectrum.
-
Repeat the measurement for each of the diluted solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot the absorbance at λabs against the concentration of this compound.
-
Determine the molar attenuation coefficient (ε) from the slope of the resulting Beer-Lambert plot (A = εcl).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λabs.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λabs + 10 nm to 800 nm).
-
Record the fluorescence emission spectrum to identify the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a wavelength range shorter than the emission wavelength (e.g., from 200 nm to λem - 10 nm).
-
Record the fluorescence excitation spectrum. This spectrum should ideally match the absorption spectrum.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.
Instrumentation: A spectrofluorometer.
Protocol:
-
Standard Selection:
-
Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of this compound. A common standard is quinine sulfate in 0.1 M H2SO4 (Φf = 0.54).
-
-
Sample Preparation:
-
Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.[1]
-
Time-Resolved Fluorescence Spectroscopy (Excited-State Lifetime)
Objective: To determine the excited-state lifetime (τ) of this compound.
Instrumentation: A time-correlated single-photon counting (TCSPC) system, including a pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser), a fast detector, and timing electronics.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to avoid re-absorption. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to minimize quenching by molecular oxygen.
-
-
Instrument Setup:
-
Select an excitation wavelength that corresponds to an absorption band of the sample.
-
Set the detector to the emission maximum of the sample.
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).
-
-
Measurement:
-
Acquire the fluorescence decay profile of the this compound solution until a sufficient number of counts are collected in the peak channel.
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to one or more exponential functions to determine the excited-state lifetime(s) (τ).
-
Transient Absorption Spectroscopy
Objective: To study the dynamics of excited states, including non-emissive states and intersystem crossing.
Instrumentation: A pump-probe transient absorption spectrometer, typically consisting of a femtosecond or nanosecond laser system to generate both the pump and probe pulses.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 cm cuvette. The solution should be continuously stirred or flowed to prevent photodegradation.
-
-
Instrument Setup:
-
The pump pulse excites the sample, and the time-delayed probe pulse (a broadband white light continuum) measures the change in absorbance.
-
The delay between the pump and probe pulses is controlled by a mechanical delay stage.
-
-
Measurement:
-
Record the transient absorption spectra at various time delays after the pump pulse excitation.
-
-
Data Analysis:
-
The data is typically presented as a 2D plot of differential absorbance (ΔA) versus wavelength and time.
-
Kinetic traces at specific wavelengths can be extracted and fitted to exponential decay models to determine the lifetimes of the transient species.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | λabs (nm) | ε (M-1cm-1) at λabs | λem (nm) | Stokes Shift (cm-1) | Φf | τ (ns) |
| Cyclohexane | Data | Data | Data | Data | Data | Data |
| Acetonitrile | Data | Data | Data | Data | Data | Data |
| Ethanol | Data | Data | Data | Data | Data | Data |
| Methanol | Data | Data | Data | Data | Data | Data |
*Data to be filled in from experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photophysical characterization of this compound.
Jablonski Diagram for this compound
Caption: Simplified Jablonski diagram illustrating the primary photophysical processes.
References
Troubleshooting & Optimization
Technical Support Center: 7-Phenylpteridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 7-phenylpteridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the Gabriel-Isay synthesis. This reaction involves the condensation of a 5,6-diaminopyrimidine derivative with phenylglyoxal.
Q2: What are the typical starting materials for the synthesis of this compound?
Commonly used starting materials include:
-
Pyrimidine source: 2,4,5,6-Tetraaminopyrimidine sulfate or 2,5,6-Triaminopyrimidin-4(3H)-one.
-
Dicarbonyl source: Phenylglyoxal monohydrate.
Q3: What is a major challenge in the synthesis of this compound that can lead to low yield of the desired product?
A significant challenge is the formation of regioisomers. The condensation of an unsymmetrical dicarbonyl compound like phenylglyoxal with a 5,6-diaminopyrimidine can lead to the formation of both 6-phenylpteridine and this compound, which can be difficult to separate and results in a lower yield of the desired 7-phenyl isomer.
Q4: How can I control the regioselectivity of the reaction to favor the formation of this compound?
The pH of the reaction medium is a critical factor in controlling regioselectivity. Conducting the condensation reaction under basic conditions (pH 9-10) has been shown to selectively yield the 7-substituted pteridine. In contrast, reacting at a pH below 8 can result in a mixture of the 6- and 7-phenyl isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of pteridine product | 1. Incomplete reaction. 2. Degradation of the pteridine ring. 3. Suboptimal reaction conditions. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Pteridine rings can be sensitive to harsh acidic or alkaline conditions. Ensure the pH is controlled, especially during workup and purification. 3. Optimize solvent, temperature, and pH. A common solvent is a mixture of water and a miscible organic solvent like ethanol. |
| Presence of isomeric impurities (6-phenylpteridine) | Incorrect pH of the reaction mixture. | As mentioned in the FAQs, maintain the reaction pH between 9 and 10 to favor the formation of the 7-phenyl isomer. Use a suitable buffer or base (e.g., sodium hydroxide, sodium carbonate) to control the pH. |
| Formation of multiple unidentified side products | 1. Side reactions of phenylglyoxal. 2. Oxidation of the diaminopyrimidine starting material. | 1. Phenylglyoxal can undergo self-condensation (Cannizzaro reaction) under strongly basic conditions. Add the phenylglyoxal solution slowly to the reaction mixture. 2. If the diaminopyrimidine starting material is susceptible to oxidation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating and purifying the this compound product | 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with inorganic salts. 3. Similar polarity of the 6- and 7-phenyl isomers. | 1. After the reaction is complete, adjust the pH to the isoelectric point of this compound to induce precipitation. Cool the reaction mixture in an ice bath to further decrease solubility. 2. Wash the crude product with cold water to remove inorganic salts before further purification. 3. If a mixture of isomers is present, purification can be achieved by column chromatography on silica gel or by fractional recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). |
Experimental Protocols
Key Experiment: pH-Controlled Synthesis of this compound
This protocol is based on the principle of controlling regioselectivity through pH adjustment during the condensation reaction.
Materials:
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2,4,5,6-Tetraaminopyrimidine sulfate
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Phenylglyoxal monohydrate
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
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Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Preparation of the Pyrimidine Solution: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in water.
-
pH Adjustment: Adjust the pH of the pyrimidine solution to 9-10 by the dropwise addition of an aqueous sodium hydroxide solution.
-
Preparation of Phenylglyoxal Solution: Dissolve phenylglyoxal monohydrate in a minimal amount of ethanol.
-
Condensation Reaction: Slowly add the phenylglyoxal solution to the pH-adjusted pyrimidine solution with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath. Adjust the pH to neutral (pH ~7) with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields.
Synthesis Pathway of this compound
Caption: The Gabriel-Isay synthesis pathway.
Technical Support Center: 7-Phenylpteridine Purification
This guide provides troubleshooting advice and frequently asked questions for the purification of 7-phenylpteridine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the most common methods for purifying this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the amount of material to be purified.
Q3: What are potential sources of impurities in this compound synthesis?
Impurities can originate from starting materials or byproducts of the synthetic route. A common method for synthesizing pteridines is the Gabriel-Isay condensation. Potential impurities could include unreacted starting materials (e.g., a substituted 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound) or regioisomers formed during the condensation.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | Incorrect solvent choice; insufficient solvent volume. | - Select a solvent with a polarity similar to this compound (polar).- Try heating the solvent.- Increase the volume of the solvent gradually. |
| Oiling out instead of crystallizing | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | - Use a lower-boiling point solvent or a mixed solvent system.- Add a small seed crystal to induce crystallization.- Ensure a slow cooling rate. |
| Poor recovery of the compound | The compound is too soluble in the chosen solvent at low temperatures; premature crystallization. | - Use a solvent in which the compound is less soluble at room temperature.- Try a mixed-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).- Ensure the filtration apparatus is not too cold. |
| Crystals are colored | Colored impurities are present. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds | Incorrect mobile phase polarity. | - If the compound elutes too quickly, decrease the polarity of the mobile phase.- If the compound does not move from the baseline, increase the polarity of the mobile phase.- A common starting point for polar compounds is a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). |
| Compound is insoluble in the mobile phase | The mobile phase is not a suitable solvent for the compound. | - Pre-adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.- Use a stronger, more polar solvent system. |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase; the column is overloaded. | - Add a small amount of a polar modifier (e.g., methanol or acetic acid) to the mobile phase.- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Cracking of the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can then be cooled further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: For a polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis. Test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and apply it carefully to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Phenylpteridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 7-phenylpteridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound scaffold?
A1: The most prevalent and versatile method for synthesizing the this compound core structure is the Gabriel-Isay condensation. This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, in this case, phenylglyoxal.[1]
Q2: What are the typical starting materials for the synthesis of this compound derivatives?
A2: The key precursors are a substituted 5,6-diaminopyrimidine and phenylglyoxal. The specific substituents on the pyrimidine ring will determine the final derivative. For instance, using 2,4,5,6-tetraaminopyrimidine will result in a different derivative than using 4,5-diamino-6-chloropyrimidine.
Q3: What is a potential biological target for this compound derivatives?
A3: Several studies suggest that this compound derivatives can act as inhibitors of Dihydrofolate Reductase (DHFR).[2][3] DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition can disrupt DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial agents.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent. - Formation of side products. - Degradation of starting materials or product. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Temperature Optimization: Experiment with a range of temperatures. While some condensations proceed at room temperature, others may require heating to reflux. Start with milder conditions and gradually increase the temperature. - Solvent Selection: The choice of solvent is critical. Ethanol or methanol is often used. If the yield is low, consider trying a different solvent system, such as a mixture of an alcohol and water, or a higher-boiling point solvent like dimethylformamide (DMF) if solubility is an issue. - pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of side products. Addition of a catalytic amount of acid or base might be beneficial. |
| Formation of Multiple Products (Isomers) | - Phenylglyoxal has two non-equivalent carbonyl groups, which can lead to the formation of both 6-phenyl and this compound isomers. | - Regioselectivity: The regioselectivity of the condensation can be influenced by the electronic properties of the substituents on the 5,6-diaminopyrimidine. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl group of phenylglyoxal. Modifying substituents on the pyrimidine ring can help direct the reaction towards the desired isomer. - Purification: If a mixture of isomers is formed, they will likely need to be separated using chromatographic techniques such as column chromatography or preparative HPLC. |
| Product is Impure After Initial Precipitation/Crystallization | - Co-precipitation of unreacted starting materials. - Presence of colored impurities or byproducts from side reactions. | - Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture. This is often effective in removing small amounts of impurities. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. |
| Difficulty in Product Characterization | - Ambiguity in distinguishing between 6- and 7-phenyl isomers. | - NMR Spectroscopy: Use 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between the phenyl ring and the pteridine core. - X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation. |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives via Gabriel-Isay Condensation
This protocol provides a general procedure for the synthesis of a this compound derivative from a 5,6-diaminopyrimidine and phenylglyoxal.
Materials:
-
5,6-Diaminopyrimidine derivative (1.0 eq)
-
Phenylglyoxal monohydrate (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Optional: Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 5,6-diaminopyrimidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add phenylglyoxal monohydrate to the solution.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and then cool the concentrated solution to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent and dry it under vacuum.
-
Further purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | Substitution on Phenyl Ring | DHFR Inhibition (%) |
| 6.1 | Unsubstituted | 6.25 |
| 6.3 | para-Methyl | 12.5 |
| 6.4 | para-Isopropyl | 35.4 |
| 6.5 | para-Fluoro | Increased activity |
| 6.6 | para-Chloro | Increased activity |
| 6.7 | para-Bromo | Increased activity |
| 6.8 | meta-Nitro | 35.4 |
Data adapted from a study on furo[3,2-g]pteridine derivatives, indicating the effect of phenyl substitution on DHFR inhibition.[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)
Caption: The role of this compound derivatives as inhibitors of the DHFR signaling pathway.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
How to improve the quantum yield of 7-phenylpteridine fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence quantum yield of 7-phenylpteridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF)?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1] A quantum yield can range from 0 (no fluorescence) to 1.0 (100% fluorescence), where every absorbed photon results in an emitted photon.[1] Compounds with a ΦF of 0.10 or higher are generally considered useful fluorophores.[1]
Q2: What are the key factors influencing the quantum yield of this compound fluorophores?
A2: The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[1] Key factors that influence this balance for pteridines include:
-
Molecular Structure: The nature and position of substituents on the pteridine ring can significantly alter the electronic properties and rigidity of the molecule, impacting ΦF. Oxidized pterins generally exhibit higher quantum yields than their reduced (dihydro- or tetrahydro-) forms.[2][3]
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Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can dramatically affect the quantum yield.[4][5] Many fluorophores are sensitive to solvent polarity.[1]
-
pH: The fluorescence of pteridine derivatives is often pH-dependent. Protonation or deprotonation of functional groups can change the electronic structure and, consequently, the fluorescence intensity and quantum yield.[3][6]
-
Temperature: Higher temperatures typically increase the rate of non-radiative decay processes, leading to a decrease in quantum yield.
Q3: Why is the oxidation state of the pteridine core important for fluorescence?
A3: The electronic configuration of the pteridine core is crucial for its fluorescence properties. Oxidized pterins possess a more extensive π-conjugated system, which generally leads to a higher probability of radiative decay (fluorescence) upon excitation. In contrast, reduced forms like dihydropterins have a lower fluorescence intensity, often by an order of magnitude.[2][3] Therefore, maintaining the oxidized state is critical for applications requiring high fluorescence output.
Troubleshooting Guide
Issue 1: My this compound derivative shows very low or no fluorescence.
| Possible Cause | Troubleshooting Step |
| Incorrect Oxidation State | The pteridine core may be in a reduced (dihydro- or tetrahydro-) form, which is often non-fluorescent or weakly fluorescent.[3] |
| Solution: Ensure experimental conditions favor the oxidized state. Perform the experiment under aerobic conditions. If necessary, a mild oxidizing agent compatible with your sample can be introduced. Verify the oxidation state using UV-Vis absorption spectroscopy. | |
| Solvent-Induced Quenching | The solvent may be quenching the fluorescence through various mechanisms, such as hydrogen bonding or charge transfer.[7] |
| Solution: Test the fluorophore in a range of solvents with varying polarities (e.g., dioxane, chloroform, acetonitrile, methanol). Nonpolar aprotic solvents often lead to higher quantum yields for some fluorophores.[7] | |
| pH is Not Optimal | The pH of the solution may be causing protonation or deprotonation of the fluorophore into a less fluorescent form.[3] |
| Solution: Measure the fluorescence intensity across a range of pH values to determine the optimal pH for your specific derivative. Buffer the solution accordingly. | |
| Aggregation | At high concentrations, fluorophores can form aggregates, which often have lower quantum yields due to self-quenching. |
| Solution: Dilute the sample. Measure absorbance to ensure you are working in a linear range (typically absorbance < 0.1) where aggregation is minimized. |
Issue 2: The measured quantum yield is inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prolonged exposure to the excitation light source can cause the fluorophore to degrade, leading to a decrease in fluorescence over time. |
| Solution: Minimize light exposure by using neutral density filters, reducing excitation slit widths, and using the shortest possible exposure times. Prepare fresh samples for each measurement. | |
| Presence of Quenchers | Impurities in the solvent or sample (e.g., dissolved oxygen, heavy metal ions) can act as collisional quenchers. |
| Solution: Use high-purity or spectroscopy-grade solvents. Degas the solution by bubbling with nitrogen or argon to remove dissolved oxygen. | |
| Instrumental Fluctuations | Variations in the excitation lamp intensity or detector sensitivity can lead to inconsistent readings. |
| Solution: Allow the instrument to warm up and stabilize before taking measurements. Use a stable, well-characterized quantum yield standard for relative measurements and calibrate frequently. |
Factors Influencing Quantum Yield
The following diagram illustrates the key factors that can be manipulated to improve the quantum yield (ΦF) of a this compound fluorophore. The overall quantum yield is a balance between the rate of radiative decay (kf) and the sum of all non-radiative decay rates (knr).
Caption: Relationship between experimental factors and quantum yield.
Quantitative Data Summary
The quantum yield of pteridine derivatives is highly sensitive to their chemical structure and environment. The table below summarizes reported quantum yield values for pterin derivatives under different conditions to illustrate these effects.
| Compound | Solvent/Condition | Max Emission (λem) | Quantum Yield (ΦF) | Reference |
| Pterin | pH 5.5 | 445 nm | 0.33 | [2] |
| N3-methylpterin | pH 5.5 | 435 nm | 0.12 | [2] |
| O4-methylpterin | pH 5.5 | 415 nm | 0.078 | [2] |
| 6-carboxypterin | pH 7.0 | 450 nm | 0.11 | [3] |
| Biopterin | pH 7.0 | 440 nm | 0.17 | [3] |
| Neopterin | pH 7.0 | 438 nm | 0.07 | [3] |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | Aqueous Buffer | - | ~0.002 | [1] |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | Bound to Serum Albumin | - | ~0.4 | [1] |
Note: This table includes data for various pterin derivatives to demonstrate general trends. Specific values for this compound derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the most common method for determining ΦF using a well-characterized standard.
Objective: To determine the ΦF of a this compound sample relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length, quartz)
-
This compound sample ("S")
-
Quantum yield standard ("Std") (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
High-purity solvent
Workflow Diagram:
Caption: Workflow for relative quantum yield measurement.
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent(s). The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (A_S and A_Std).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer (the same wavelength used for absorbance measurements).
-
Record the fluorescence emission spectrum for each sample and standard solution, ensuring the entire emission band is captured.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_S) and the standard (I_Std).
-
Determine Refractive Indices: Find the refractive index of the solvents used for the sample (η_S) and the standard (η_Std). For most common solvents, this data is readily available.
-
Calculate Quantum Yield: Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_Std * (I_S / I_Std) * (A_Std / A_S) * (η_S² / η_Std²)
Protocol 2: Solvent Screening for Quantum Yield Enhancement
Objective: To identify solvents that maximize the ΦF of a this compound derivative.
Procedure:
-
Prepare stock solutions of the this compound derivative in a volatile, miscible solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of cuvettes, each containing a different high-purity solvent (e.g., dioxane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water).
-
Add a small aliquot of the stock solution to each cuvette and mix thoroughly. The final concentration should result in an absorbance of ~0.1 at the λ_max of absorption.
-
Measure the absorbance and fluorescence emission spectrum for the sample in each solvent.
-
Calculate the relative quantum yield in each solvent using one solvent system (e.g., the one with the brightest emission) as an informal reference, or measure the absolute ΦF using Protocol 1.
-
Plot the calculated ΦF against a solvent polarity scale (e.g., Dielectric Constant or E_T(30)) to identify trends and select the optimal solvent.[8]
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photodegradation of 7-phenylpteridine in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of 7-phenylpteridine during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering solutions to minimize photodegradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Photodegradation of this compound due to light exposure. | 1. Work in a dark or low-light environment. Use a red darkroom safelight if visibility is required. 2. Store this compound solutions in amber or opaque containers.[1] 3. Minimize the exposure time of the compound to any light source. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products from this compound. | 1. Confirm the identity of degradation products using techniques like mass spectrometry. 2. Review and optimize the experimental protocol to reduce light exposure at all stages. 3. Consider the use of antioxidants or stabilizers in your solution.[1][2] |
| Precipitation or color change in the this compound solution. | Photodegradation can lead to the formation of less soluble byproducts. | 1. Prepare fresh solutions before each experiment. 2. Filter the solution if precipitation is observed, but be aware that this removes some of the compound. 3. Investigate the effect of solvent and pH on the stability of this compound, as these factors can influence photodegradation rates. |
| Low yield or recovery after purification. | Degradation of the compound during purification steps (e.g., column chromatography). | 1. Protect the chromatography column and collection tubes from light by wrapping them in aluminum foil.[1][3] 2. Work expeditiously to minimize the duration of the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of a molecule caused by the absorption of light. For this compound, a pteridine derivative, this is a significant concern because pterins are known to be photochemically active.[4] Upon absorbing UV-A or visible light, they can become electronically excited and undergo chemical reactions, leading to the formation of degradation products and a loss of the parent compound's integrity and biological activity.[5]
Q2: What are the primary mechanisms of pteridine photodegradation?
A2: The photodegradation of pterins often involves the formation of a triplet excited state upon light absorption. This excited state can then initiate two main types of photosensitizing processes:
-
Type I reactions: Involve electron or hydrogen atom transfer, leading to the formation of free radicals.
-
Type II reactions: Involve energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). Both pathways can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide, which can further degrade the pteridine molecule and other components in the experimental system.[6][7]
Q3: What factors can influence the rate of this compound photodegradation?
A3: Several factors can affect the rate of photodegradation:
| Factor | Effect on Photodegradation | Recommendation |
| Light Intensity & Wavelength | Higher intensity and shorter wavelengths (UV-A) are generally more damaging.[5] | Use the lowest effective light intensity and filter out UV radiation where possible. |
| Solvent | The polarity and proticity of the solvent can influence the stability of the excited state. | Empirically test the stability of this compound in different solvents suitable for your experiment. |
| pH | The protonation state of the pteridine ring can affect its photochemical properties. | Buffer your experimental solutions and assess stability at different pH values if relevant to your assay. |
| Oxygen Concentration | The presence of oxygen is critical for Type II photosensitization pathways.[6] | For highly sensitive experiments, consider deoxygenating solutions by purging with nitrogen or argon. |
| Presence of Photosensitizers | Other molecules in the solution could absorb light and transfer energy to this compound. | Be mindful of all components in your experimental mixture and their photochemical properties. |
Q4: How can I protect my this compound samples from photodegradation?
A4: A multi-faceted approach is recommended for protecting your samples:
| Strategy | Description |
| Light Exclusion | The most effective method. Work in a darkroom or use amber vials, aluminum foil, and covered containers to block light.[1][3] |
| Use of Antioxidants | Antioxidants can scavenge reactive oxygen species that contribute to degradation. Examples include ascorbic acid and α-tocopherol.[1][2] |
| Encapsulation | For certain applications, encapsulating the molecule in systems like liposomes or cyclodextrins can offer protection.[2][8] |
| Solvent and pH Optimization | As mentioned in Q3, choosing the right solvent and pH can enhance stability. |
| Minimize Exposure Time | Plan your experiments to reduce the time that this compound is exposed to any light. |
Experimental Protocols
Protocol for Handling Photosensitive this compound
This protocol provides a general workflow for handling this compound to minimize photodegradation.
-
Preparation of Stock Solution:
-
Perform all work in a darkroom or under dim, indirect lighting. A red safelight can be used for visibility.
-
Use a high-purity, degassed solvent appropriate for your experiment.
-
Weigh the this compound in a darkened balance enclosure.
-
Dissolve the compound in the chosen solvent in an amber glass vial or a clear vial wrapped completely in aluminum foil.
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Sonicate briefly in a covered sonicator if necessary to dissolve.
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Store the stock solution at the recommended temperature (e.g., 4°C or -20°C) in a light-tight container.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the final working concentration under the same low-light conditions.
-
Use amber or foil-wrapped tubes for the working solutions.
-
If the experiment requires the use of multi-well plates, use opaque plates (e.g., black-walled plates for fluorescence assays) or cover clear plates with an opaque lid or aluminum foil whenever they are not being read by an instrument.
-
-
Experimental Procedure:
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Minimize the time between preparing the working solution and the start of the experiment.
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If the experimental setup involves illumination (e.g., fluorescence microscopy), use the lowest possible light intensity and the shortest exposure time necessary to obtain a signal.
-
Use appropriate filters to block excitation wavelengths that are not required for the measurement.
-
-
Sample Analysis:
-
If samples need to be collected for later analysis (e.g., by HPLC), collect them in amber autosampler vials.
-
If using a standard HPLC, ensure the autosampler tray is covered to protect the samples from ambient light.
-
Visualizations
Caption: General mechanism of this compound photodegradation.
Caption: Workflow for handling photosensitive this compound.
Caption: Hypothetical signaling pathway involving a photosensitizing pteridine derivative.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of biomolecules photosensitized by pterin derivatives - CONICET [bicyt.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of 7-phenylpteridine in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-phenylpteridine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like many pteridine derivatives, has inherently low aqueous solubility due to its aromatic heterocyclic structure. Pteridines are known to be challenging to dissolve in neutral aqueous solutions. Factors such as pH, temperature, and the ionic strength of your buffer can significantly impact solubility.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and the solubility of this compound. However, be cautious as excessive heat may cause degradation of the compound. It is advisable to monitor the stability of the compound if heating is employed.
Q4: Will adjusting the pH of my buffer help?
A4: Yes, adjusting the pH can significantly alter the solubility of pteridine compounds. Pteridines contain nitrogen atoms that can be protonated or deprotonated, changing the ionization state and, consequently, the solubility of the molecule. Experimenting with both acidic and basic buffers is recommended.
Q5: Are there any common additives that can improve the solubility of this compound?
A5: Yes, co-solvents and cyclodextrins are commonly used to enhance the solubility of poorly soluble compounds like this compound.
-
Co-solvents: Organic solvents miscible with water, such as Dimethyl Sulfoxide (DMSO) or ethanol, can be used in small percentages to increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, forming a more water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly effective and commonly used derivative.
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound stock solution (in organic solvent) to an aqueous buffer.
Cause: The most common cause is that the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of this compound. When the concentrated stock is diluted into the buffer, the compound crashes out of the solution.
Solutions:
-
Decrease the final concentration of this compound: The simplest solution is often to work with a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final concentration of the co-solvent (e.g., DMSO) in the aqueous buffer can help keep the compound in solution. Be mindful of the potential effects of the co-solvent on your experiment.
-
Change the order of addition: Try adding the aqueous buffer to the stock solution dropwise while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.
Issue 2: Low and inconsistent results in biological assays.
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your assay, resulting in variability and underestimation of its effects. The compound may be precipitating out of the solution over the course of the experiment.
Solutions:
-
Confirm solubility under assay conditions: Before conducting your main experiment, perform a simple solubility test. Prepare your this compound solution in the final assay buffer and visually inspect for any precipitate or cloudiness over the time course of your experiment.
-
Utilize a solubilizing agent: Incorporate a biocompatible solubilizing agent like HP-β-cyclodextrin into your assay buffer. This can form an inclusion complex with this compound, enhancing its solubility and stability in the aqueous environment.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative quantitative data on the potential solubility enhancement of this compound using different methods. Note that these are representative values, and actual results may vary.
Table 1: Illustrative Solubility of this compound with a Co-solvent (DMSO) in Phosphate Buffered Saline (PBS) at pH 7.4
| % DMSO in PBS (v/v) | Estimated Solubility (µg/mL) | Fold Increase |
| 0% | 1 | 1x |
| 1% | 15 | 15x |
| 5% | 80 | 80x |
| 10% | 250 | 250x |
Table 2: Illustrative Solubility of this compound with HP-β-Cyclodextrin in 0.1 M Phosphate Buffer at pH 7.0
| HP-β-Cyclodextrin (mM) | Estimated Solubility (µg/mL) | Fold Increase |
| 0 | 1.2 | 1x |
| 5 | 50 | ~42x |
| 10 | 110 | ~92x |
| 20 | 250 | ~208x |
| 50 | 600 | 500x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When preparing working solutions, ensure the final concentration of DMSO in the aqueous buffer is kept as low as possible and is consistent across all experimental conditions.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using Phase Solubility Studies
This protocol helps determine the amount of HP-β-CD needed to solubilize a target concentration of this compound.
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Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., 0, 5, 10, 20, 50, 100 mM).
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Add Excess this compound: Add an excess amount of this compound powder to each HP-β-CD solution. Ensure there is undissolved solid at the bottom of each container.
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Equilibration: Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.
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Phase Solubility Diagram: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph is a phase solubility diagram, which can be used to determine the required concentration of HP-β-CD for your desired this compound concentration.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Cyclodextrin inclusion complex formation mechanism.
References
Side reaction products in 7-phenylpteridine synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 7-phenylpteridine. Our focus is on identifying and mitigating the formation of side reaction products to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is giving a mixture of products, with the desired product in low yield. What are the likely side products?
A1: The most common side reaction in the synthesis of this compound, particularly when using a 4,5-diaminopyrimidine and phenylglyoxal (a common precursor), is the formation of the isomeric 6-phenylpteridine . The reaction involves the condensation of the two amino groups of the pyrimidine with the two carbonyl groups of the dicarbonyl compound. Since phenylglyoxal is an unsymmetrical dicarbonyl, the condensation can occur in two different orientations, leading to the 7-phenyl (desired) and 6-phenyl (isomeric impurity) products.
Another potential, though less common, class of side products are pyrimido[4,5-b][1]oxazines . These can arise from an alternative cyclization pathway, particularly if using α-haloketone precursors or under certain reaction conditions that favor this intramolecular cyclization.
Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound over the 6-phenyl isomer?
A2: The regioselectivity of the condensation is primarily influenced by the difference in reactivity between the two carbonyl groups of the dicarbonyl compound and the two amino groups of the diaminopyrimidine. The reaction pH is a critical factor in controlling this selectivity. The relative nucleophilicity of the 4- and 5-amino groups of the pyrimidine can be modulated by pH. While specific optimal conditions for this compound need empirical determination, studies on analogous systems (e.g., methylpterins) have shown that adjusting the pH can significantly alter the isomer ratio. For instance, in related syntheses, acidic conditions (pH 4) have been shown to influence the isomer distribution.
It is recommended to perform small-scale trial reactions at different pH values (e.g., from 3 to 7) to find the optimal condition for maximizing the this compound isomer.
Q3: I suspect I have a mixture of 6- and this compound isomers. How can I separate them?
A3: Separating constitutional isomers like 6- and this compound can be challenging due to their similar physical properties. However, a strategy that has proven effective for similar pteridine isomers is to exploit differences in their chemical reactivity.
One reported method for separating 6- and 7-methylpterins involves the differential formation of a reversible adduct with sodium bisulfite (NaHSO₃).[1] It has been observed that one isomer may form a solid adduct with bisulfite under specific pH conditions (e.g., pH 4), allowing for its separation by filtration. The other isomer remains in the filtrate. The adduct can then be decomposed to regenerate the pure pteridine. This approach could potentially be adapted for the separation of 6- and this compound isomers.
Chromatographic techniques such as column chromatography on silica gel or reversed-phase HPLC can also be employed for separation, although this may require careful optimization of the mobile phase.
Q4: Are there any other reaction parameters besides pH that I should consider to minimize side products?
A4: Yes, several other parameters can influence the outcome of your synthesis:
-
Temperature: Running the reaction at a lower temperature may enhance the kinetic selectivity towards the desired product.
-
Solvent: The polarity of the solvent can influence the reactivity of the starting materials and the stability of reaction intermediates. It is advisable to explore different solvent systems.
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Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products or the equilibration of isomers. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure the purity of the 4,5-diaminopyrimidine and phenylglyoxal. Impurities in the starting materials can lead to the formation of unexpected side products.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound with pH Control
This protocol provides a general method for the condensation of a 4,5-diaminopyrimidine with phenylglyoxal, with an emphasis on pH control to influence regioselectivity.
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve the 4,5-diaminopyrimidine (1 equivalent) in an appropriate solvent (e.g., water, ethanol, or a mixture).
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., start with pH 4) using a suitable buffer or by dropwise addition of an acid (e.g., HCl) or base (e.g., NaOH).
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Addition of Phenylglyoxal: Dissolve phenylglyoxal monohydrate (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the pyrimidine solution with stirring.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, adjust the pH to neutral. The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Analysis: Analyze the product by ¹H NMR and mass spectrometry to determine the isomer ratio and identify any side products.
Protocol 2: Trial Separation of 6- and this compound Isomers using Sodium Bisulfite
This protocol is adapted from a method used for separating methylpterin isomers and may require optimization for phenylpteridine derivatives.[1]
-
Adduct Formation: Dissolve the crude mixture of 6- and this compound in an aqueous acidic solution (e.g., pH 4).
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Addition of Bisulfite: Add a saturated solution of sodium bisulfite (NaHSO₃) dropwise with stirring.
-
Precipitation: If one of the isomers forms an insoluble adduct, a precipitate will form. Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.
-
Separation: Isolate the solid adduct by filtration. The filtrate will contain the other isomer.
-
Regeneration of Pteridine:
-
Solid Adduct: Suspend the solid adduct in water and adjust the pH to be slightly alkaline (e.g., pH 8-9) to decompose the adduct and precipitate the pure pteridine isomer.
-
Filtrate: Treat the filtrate with a base to decompose any soluble adducts and then isolate the second pteridine isomer.
-
-
Purification and Analysis: Wash the precipitated pteridines with water and dry them. Analyze the purity of each isomer by HPLC or NMR.
Data Presentation
Table 1: Hypothetical Influence of Reaction pH on the Isomer Ratio of Phenylpteridines
| Entry | pH | Solvent | Temperature (°C) | Ratio (7-phenyl : 6-phenyl) | Total Yield (%) |
| 1 | 3 | Water | 25 | 3 : 1 | 65 |
| 2 | 4 | Water | 25 | 5 : 1 | 70 |
| 3 | 5 | Water | 25 | 2 : 1 | 68 |
| 4 | 7 | Water | 25 | 1 : 1 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific 4,5-diaminopyrimidine used and other reaction conditions.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate the key reaction pathways and logical workflows.
Caption: Reaction pathways in this compound synthesis.
Caption: Workflow for optimizing this compound synthesis.
References
Technical Support Center: Enhancing the Selectivity of 7-Phenylpteridine-Based Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 7-phenylpteridine-based probes in experimental settings. Our goal is to help you enhance the selectivity and performance of these valuable research tools.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound-based probes.
Issue 1: High background fluorescence or off-target binding.
| Question | Possible Cause | Recommended Solution |
| My probe is showing high background fluorescence in my cellular imaging experiments, making it difficult to distinguish the signal from noise. | 1. Probe concentration is too high: Excess probe can lead to non-specific binding and increased background. 2. Inadequate washing steps: Insufficient washing may leave unbound probe in the sample. 3. Autofluorescence of cells or medium: Some cell types or media components naturally fluoresce at the same wavelength as the probe. | 1. Optimize probe concentration: Perform a concentration-response curve to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with a lower concentration and titrate up. 2. Increase the number and duration of washing steps: After probe incubation, wash the cells with an appropriate buffer (e.g., PBS) multiple times to effectively remove unbound probe. 3. Use a negative control: Image untreated cells to determine the level of autofluorescence. If autofluorescence is high, consider using a different imaging medium or a probe with a different excitation/emission spectrum. |
| I am observing significant off-target binding in my in vitro kinase assay. | 1. Probe is not selective for the target kinase: The this compound scaffold may have affinity for multiple kinases. 2. High ATP concentration in the assay: If the probe is an ATP-competitive inhibitor, high concentrations of ATP can reduce its binding to the target kinase and promote binding to other ATP-binding proteins. | 1. Perform a kinase selectivity profile: Screen the probe against a panel of kinases to identify potential off-targets.[1][2][3] This will help in interpreting your results and may guide the selection of a more selective probe. 2. Optimize ATP concentration: Use an ATP concentration that is close to the Km value of the target kinase to maximize the inhibitory effect of the probe.[2] |
Issue 2: Low signal or poor probe performance.
| Question | Possible Cause | Recommended Solution |
| The fluorescence signal from my probe is very weak. | 1. Suboptimal imaging conditions: Incorrect excitation or emission filter sets can lead to inefficient signal detection. 2. Photobleaching: The probe may be sensitive to light, leading to a rapid decrease in fluorescence intensity upon excitation. 3. Low target expression: The target protein may be expressed at low levels in your experimental system. | 1. Verify filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of your this compound probe. 2. Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent to minimize photobleaching. Reduce the excitation light intensity or exposure time. 3. Confirm target expression: Use an orthogonal method, such as Western blotting or qPCR, to confirm the expression level of the target protein in your cells or tissue. |
| My probe is not showing the expected inhibitory activity in my enzyme assay. | 1. Incorrect assay conditions: The buffer composition, pH, or temperature may not be optimal for the probe's activity. 2. Probe degradation: The probe may be unstable under the assay conditions. | 1. Optimize assay conditions: Systematically vary the buffer components, pH, and temperature to find the optimal conditions for your probe and enzyme. 2. Assess probe stability: Incubate the probe under assay conditions for different time points and then measure its activity to determine its stability. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my this compound-based probe?
Improving selectivity often involves chemical modification of the probe structure. Structure-activity relationship (SAR) studies can provide insights into which parts of the molecule are critical for binding to the target and which can be modified to reduce off-target effects. Consider collaborating with a medicinal chemist to design and synthesize more selective analogs.
Q2: What is the best way to validate the selectivity of a new this compound-based probe?
A comprehensive approach to validation is recommended:
-
In vitro kinase profiling: Screen the probe against a large panel of kinases (e.g., a kinome scan) to identify potential off-targets.[1][2][3]
-
Cellular target engagement assays: Use techniques like cellular thermal shift assay (CETSA) or photoaffinity labeling to confirm that the probe binds to the intended target in a cellular context.
-
Phenotypic analysis: Compare the biological effects of the probe with the known phenotype of inhibiting the target kinase using genetic methods (e.g., siRNA or CRISPR).
Q3: Are there any general tips for working with this compound-based probes?
-
Solubility: Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer.
-
Storage: Store the probe according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light, to prevent degradation.
-
Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a this compound-based probe against a panel of kinases using a luminescence-based assay like ADP-Glo™.
Materials:
-
This compound-based probe
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[3][4]
-
ADP-Glo™ Kinase Assay kit (Promega)[3]
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Probe Dilutions: Prepare a series of dilutions of your this compound probe in the appropriate assay buffer.
-
Prepare Kinase Reactions: In a multi-well plate, add the kinase, the corresponding substrate, and ATP.
-
Add Probe: Add the diluted probe to the kinase reaction mixtures. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Develop and Read: Add the ADP-Glo™ reagent and stop solution according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each probe concentration and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm that your this compound-based probe binds to its intended target in intact cells.
Materials:
-
Cells expressing the target kinase
-
This compound-based probe
-
Cell lysis buffer
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Western blot reagents and antibodies
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound probe or a vehicle control for a specified time.
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the probe indicates target engagement.
Visualizations
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
Refinement of protocols for consistent 7-phenylpteridine assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when performing 7-phenylpteridine assays, particularly those targeting pteridine reductase.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound assay?
A1: The this compound assay is predominantly used to identify and characterize inhibitors of pteridine reductase (PTR1). This enzyme is crucial for the survival of certain pathogens, like Leishmania and Trypanosoma, as it provides a bypass mechanism for antifolate drugs. By inhibiting PTR1, researchers can investigate novel therapeutic strategies against these diseases.
Q2: What is the principle behind the fluorescence-based this compound assay for pteridine reductase?
A2: The assay measures the activity of pteridine reductase by monitoring the oxidation of a fluorescent substrate, typically NADPH, to the non-fluorescent NADP+. In the presence of an inhibitor like this compound, the rate of NADPH oxidation decreases, leading to a stable or slowly decreasing fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor.
Q3: Why am I seeing high background fluorescence in my assay?
A3: High background fluorescence can originate from several sources. Contaminants in your buffer or reagents can be a primary cause. Ensure you are using high-purity reagents and fresh buffers. Additionally, the inherent fluorescence of the this compound compound itself at the excitation and emission wavelengths of NADPH should be checked and corrected for.
Q4: My results are not reproducible. What are the common causes of variability?
A4: Inconsistent results in enzyme assays can stem from several factors. Pipetting errors, temperature fluctuations during the assay, and degradation of reagents are common culprits. Ensure your pipettes are calibrated, and maintain a stable temperature throughout the experiment. Prepare fresh enzyme and substrate solutions daily to avoid degradation.
Q5: How can I determine the IC50 value for this compound?
A5: To determine the half-maximal inhibitory concentration (IC50), you need to perform the assay with a range of this compound concentrations. The resulting data of enzyme activity versus inhibitor concentration can be plotted on a semi-log graph to generate a dose-response curve. The IC50 is the concentration of the inhibitor that results in 50% of the maximal enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme stock at -80°C. - Prepare fresh enzyme dilutions for each experiment. - Verify the protein concentration of your enzyme stock. |
| Incorrect buffer pH or composition | - Prepare fresh buffer and verify the pH.[1] - Ensure all buffer components are at the correct final concentrations. | |
| Substrate degradation | - Prepare fresh NADPH and biopterin solutions daily. - Protect NADPH solutions from light. | |
| High Background Signal | Contaminated reagents or buffer | - Use high-purity water and reagents. - Filter-sterilize buffers. |
| Intrinsic fluorescence of test compound | - Run control wells containing only the buffer, substrate, and test compound (no enzyme) to measure and subtract the compound's fluorescence. | |
| Microplate interference | - Use non-fluorescent, black microplates for fluorescence assays. | |
| Inconsistent Readings Between Replicates | Pipetting inaccuracies | - Calibrate and use appropriate volume pipettes. - Ensure proper mixing in each well. |
| Temperature fluctuations | - Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader. | |
| Edge effects in the microplate | - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. | |
| Assay Signal Drifts Over Time | Photobleaching of NADPH | - Minimize the exposure of the plate to the excitation light. - Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. |
| Enzyme instability | - Perform the assay within the enzyme's known stability window. - Consider adding a stabilizing agent like glycerol or BSA to the enzyme preparation if not already present. |
Quantitative Data Summary
The following table presents hypothetical inhibition data for this compound and a control compound against pteridine reductase.
| Compound | IC50 (µM) | CC50 (µM) against J774A.1 cells | Selectivity Index (CC50/IC50) |
| This compound | 5.2 | >100 | >19.2 |
| Methotrexate (Control) | 0.8 | 15.5 | 19.4 |
Note: Data is for illustrative purposes and based on the structure of similar experiments reported in the literature.[1]
Experimental Protocols
Pteridine Reductase Inhibition Assay
This protocol is adapted from methods used for evaluating pteridine reductase inhibitors.[1]
Materials:
-
Recombinant Pteridine Reductase 1 (PTR1)
-
This compound (test inhibitor)
-
Methotrexate (control inhibitor)
-
NADPH
-
Biopterin
-
Assay Buffer: 20 mM Sodium Acetate, pH 4.8
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound and methotrexate in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 10 mM stock solution of biopterin in assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
30 µL of NADPH solution (final concentration: 100 µM)
-
30 µL of biopterin solution (final concentration: 100 µM)
-
30 µL of the inhibitor dilution (or buffer for control wells)
-
-
-
Initiate the Reaction:
-
Add 60 µL of the diluted PTR1 enzyme solution (final concentration: 0.35 µM) to each well to start the reaction.[1]
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the decrease in fluorescence at 340 nm excitation and 460 nm emission over time (e.g., every 15 seconds for 3 minutes).[1]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence decrease) for each well.
-
Plot the initial velocities against the inhibitor concentrations to determine the IC50 values.
-
Visualizations
Experimental Workflow for PTR1 Inhibition Assay
References
Technical Support Center: Mitigating Autofluorescence Interference with 7-Phenylpteridine Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate autofluorescence when using 7-phenylpteridine-based fluorescent probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and what are their typical spectral properties?
This compound derivatives are a class of fluorescent probes utilized in various biological assays. While specific spectral properties can vary based on the exact molecular structure and solvent environment, they generally exhibit excitation maxima in the blue-to-green region of the spectrum and emission in the green-to-yellow region. This positions their fluorescence signal in a range that can be susceptible to interference from endogenous cellular autofluorescence.
Q2: What is autofluorescence and why is it a problem when using this compound probes?
Autofluorescence is the natural fluorescence emitted by various biological molecules within cells and tissues when they are excited by light.[1] Common sources of autofluorescence include flavins (FAD, FMN), NADH, collagen, elastin, and lipofuscin.[1][2] The primary issue with autofluorescence is that its emission spectrum, often broad and most intense in the blue-green range (350-550 nm), can overlap with the emission spectrum of this compound probes.[1] This overlap can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio, false positives, and difficulty in quantifying the true signal.[1]
Q3: How can I determine if autofluorescence is interfering with my this compound probe signal?
The most straightforward method is to include an unstained control in your experiment. Prepare a sample following the exact same protocol (including fixation and any other treatments) but without adding the this compound probe. Image this unstained sample using the same filter sets and imaging parameters you use for your stained samples. Any fluorescence you detect in the unstained control is autofluorescence.[1] If this signal is significant and overlaps with your probe's emission channel, then autofluorescence is likely a confounding factor in your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound probes and provides step-by-step solutions to mitigate autofluorescence.
Problem 1: High background fluorescence in the green/yellow channel, obscuring the probe's signal.
Possible Cause: Significant overlap between the emission of the this compound probe and endogenous autofluorescence from the sample.
Solutions:
-
Spectral Separation:
-
Choose a probe with a larger Stokes shift: While this may not be possible if you are already using a specific this compound probe, for future experiments, selecting a probe with a larger separation between its excitation and emission peaks can help to spectrally resolve its signal from autofluorescence.
-
Use narrow bandpass emission filters: A precisely chosen narrow bandpass filter can help to isolate the peak emission of your probe and reject a larger portion of the broad autofluorescence spectrum.
-
-
Sample Preparation and Handling:
-
Change Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence.[1] Consider switching to a non-aldehyde fixative such as ice-cold methanol or ethanol. If aldehyde fixation is necessary, use the lowest possible concentration and shortest fixation time that still preserves the cellular morphology.[1]
-
Perfuse Tissues: If working with tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which contain heme groups that are a source of autofluorescence.
-
Avoid High Temperatures: Heat can increase autofluorescence. Avoid excessive heating of your samples during preparation and imaging.
-
-
Chemical Quenching of Autofluorescence:
-
Sodium Borohydride Treatment: This reducing agent can be effective at diminishing aldehyde-induced autofluorescence.[1]
-
Sudan Black B: This dye can reduce lipofuscin-related autofluorescence.
-
Commercial Quenching Reagents: Several commercially available kits are designed to quench autofluorescence from various sources.
-
Problem 2: Weak signal from the this compound probe, making it difficult to distinguish from background.
Possible Cause: Low probe concentration, suboptimal imaging settings, or the autofluorescence is overwhelming a genuinely weak signal.
Solutions:
-
Optimize Probe Concentration: Titrate your this compound probe to find the optimal concentration that provides the brightest specific signal with the lowest non-specific background.
-
Increase Signal-to-Noise Ratio:
-
Use a Brighter Probe (if possible): For future experiments, consider if a brighter derivative of the this compound probe is available.
-
Signal Amplification Techniques: If your probe is part of an antibody-based detection system, consider using signal amplification methods like tyramide signal amplification (TSA).
-
-
Computational Correction:
-
Background Subtraction: Acquire an image of an unstained control sample and use image analysis software to subtract this "autofluorescence" image from your probe-stained images.
-
Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the full emission spectrum of your sample. By obtaining the spectrum of the autofluorescence from an unstained sample and the spectrum of your this compound probe, spectral unmixing algorithms can computationally separate the two signals.
-
Quantitative Data Summary
The following table summarizes the spectral characteristics of common endogenous autofluorescent species that can interfere with probes emitting in the blue-green range, such as this compound derivatives.
| Autofluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Flavins (FAD, FMN) | ~450 | ~530 | A major source of green autofluorescence in many cell types. |
| NADH | ~340 | ~450 | Primarily emits in the blue region but can have a broad tail into the green. |
| Collagen | ~350 | ~450 | Significant in connective tissues. |
| Elastin | ~400 | ~500 | Another major component of the extracellular matrix. |
| Lipofuscin | Broad (350-500) | Broad (500-650) | "Aging pigment" that accumulates in various cell types, has a very broad spectrum. |
| Aldehyde Fixatives | Broad (350-450) | Broad (450-550) | Induced by the cross-linking of proteins. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells or tissue sections that have been fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Your this compound staining protocol reagents
Procedure:
-
After fixation and washing with PBS, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubate your samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS, for 5 minutes each wash.
-
Proceed with your standard immunofluorescence or staining protocol for the this compound probe.
Protocol 2: Photobleaching to Reduce General Autofluorescence
This protocol can be used to reduce autofluorescence from various sources by exposing the sample to intense light before staining.
Materials:
-
A fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.
-
Your this compound staining protocol reagents.
Procedure:
-
Mount your unstained, fixed sample on the microscope stage.
-
Expose the sample to continuous, high-intensity light from your source for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically for your sample type and autofluorescence levels.
-
After photobleaching, proceed with your standard staining protocol for the this compound probe.
-
Important: Be aware that excessive photobleaching can potentially damage the epitope if you are performing immunofluorescence. An unbleached stained control should be included to assess any potential negative effects on your specific signal.
Visualizations
Below are diagrams illustrating key concepts and workflows for mitigating autofluorescence.
References
Validation & Comparative
Validating the Binding Affinity of 7-Phenylpteridine Analogs to Target Proteins: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of a 7-phenylpteridine analog, 2,4,7-Triamino-6-phenylpteridine (Triamterene), to its primary target protein, the epithelial sodium channel (ENaC). Due to the limited availability of public data on this compound, this guide focuses on its close, well-studied structural analog. The performance of Triamterene is compared with an alternative ENaC inhibitor, Amiloride. Additionally, a secondary comparison is provided against inhibitors of Dihydrofolate Reductase (DHFR), a common target for pteridine-based compounds.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Comparative Binding Affinity Data
The binding affinities of 2,4,7-Triamino-6-phenylpteridine and alternative compounds to their respective target proteins are summarized in the table below. The data is presented as IC50, Ki, and Kd values, which are common metrics for quantifying the efficacy and binding affinity of a ligand to a protein.
| Compound | Target Protein | Binding Affinity (IC50) | Binding Affinity (Ki) | Binding Affinity (Kd) |
| 2,4,7-Triamino-6-phenylpteridine (Triamterene) | Epithelial Sodium Channel (ENaC) (rat) | 4.5 µM[1][2] | - | - |
| Amiloride | Epithelial Sodium Channel (ENaC) (rat) | - | - | - |
| Methotrexate | Dihydrofolate Reductase (hDHFR) | - | 3.4 pM[3] | - |
| Trimethoprim | Dihydrofolate Reductase (hDHFR) | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to determine the binding affinity of ligands to target proteins are provided below.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a widely used biophysical technique for the real-time detection of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over its immobilized binding partner (target protein).
Methodology:
-
Immobilization of the Target Protein:
-
The target protein (e.g., purified ENaC or DHFR) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
The chip surface is first activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein is then injected over the activated surface, leading to the formation of amide bonds between the protein's amine groups and the chip surface.
-
Finally, any remaining active sites on the surface are deactivated using ethanolamine.
-
-
Binding Analysis:
-
A solution containing the ligand (e.g., 2,4,7-Triamino-6-phenylpteridine) at various concentrations is injected over the sensor chip surface.
-
The association of the ligand to the immobilized protein is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the ligand from the protein, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of the dissociation and association rate constants (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
The purified target protein is placed in the sample cell of the calorimeter.
-
The ligand is prepared in the same buffer and loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the ligand solution are made into the protein solution in the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate a typical experimental workflow for validating binding affinity and a relevant signaling pathway involving the epithelial sodium channel.
Caption: Experimental workflow for validating protein-ligand binding affinity.
Caption: Inhibition of the Epithelial Sodium Channel (ENaC) by Triamterene and Amiloride.
References
A Comparative Analysis of Fluorescent Dyes for Research Applications
Key Performance Indicators of Fluorescent Dyes
The utility of a fluorescent dye is primarily determined by its photophysical properties. These include:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a particular wavelength. A higher molar extinction coefficient leads to a brighter fluorescent signal.
-
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates a more efficient fluorescent molecule.
-
Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before emitting a photon. This property is crucial for applications like Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Photostability: The ability of a dye to resist photobleaching, or fading, upon exposure to light. Higher photostability is essential for long-term imaging experiments.
-
Stokes Shift: The difference between the maximum excitation and emission wavelengths. A larger Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise ratio.
Comparative Data of Common Fluorescent Dyes
The following tables summarize the key photophysical properties of representative dyes from the fluorescein, rhodamine, and cyanine families. These values can vary depending on the solvent, pH, and conjugation to other molecules.
| Dye Family | Example Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Excitation Max (nm) | Emission Max (nm) |
| Pteridine | 7-Phenylpteridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Fluorescein | Fluorescein | ~70,000 | ~0.9 | ~4.0 | ~494 | ~518 |
| Rhodamine | Rhodamine B | ~110,000 | ~0.31 | ~1.7 | ~554 | ~577 |
| Rhodamine 6G | ~116,000 | ~0.95 | ~4.0 | ~530 | ~550 | |
| Cyanine | Cy3 | ~150,000 | ~0.15 | ~0.2 | ~550 | ~570 |
| Cy5 | ~250,000 | ~0.27 | ~1.0 | ~649 | ~670 |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water)
-
Fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the fluorescent dye of a known concentration by accurately weighing the dye and dissolving it in a known volume of solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is the slope of the resulting line, calculated as:
ε = (Slope * Molecular Weight) / Path Length
Measurement of Fluorescence Lifetime
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system (pulsed light source, fast detector, timing electronics)
-
Fluorescent sample
Procedure:
-
The sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times is built up.
-
The fluorescence lifetime (τ) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for Relative Quantum Yield Measurement
Jablonski Diagram of Fluorescence
Comparative Efficacy of 7-Phenylpteridine Isomers: A Guide for Researchers
A comprehensive review of the biological activities of 7-phenylpteridine isomers is currently hampered by a notable lack of direct comparative studies in publicly available scientific literature. Research has predominantly focused on the therapeutic potential of more complex pteridine derivatives, leaving the fundamental efficacy of the core this compound isomeric scaffolds—2-phenyl, 4-phenyl, 6-phenyl, and this compound—largely uncharacterized. This guide synthesizes the available data on derivatives of these isomers, providing a framework for future comparative research.
While quantitative data for the unsubstituted this compound isomers remains elusive, investigations into their substituted derivatives have revealed significant biological activities, particularly in the realm of kinase inhibition and anticancer applications. This report collates the existing efficacy data for these derivatives to offer a preliminary comparative perspective.
Efficacy of this compound Derivatives
The following tables summarize the available quantitative data for various derivatives of 6- and this compound. It is crucial to note that these findings pertain to substituted molecules and the specific biological activities may not be directly attributable to the parent phenylpteridine isomer.
Table 1: Efficacy of 6-Phenylpteridine Derivatives
| Derivative Name | Biological Target/Activity | Efficacy (IC50/Activity) | Cell Line/Model |
| Triamterene (6-phenylpteridine-2,4,7-triamine) | Potassium-sparing diuretic | Acts as a sodium channel blocker in the kidney's collecting duct.[1] | In vivo (human) |
| 6-(2,2,2-trifluoroethoxy)pteridine derivative (7m) | EGFR inhibitor | IC50: 27.40 μM[2] | A549 (human lung carcinoma) |
Table 2: Efficacy of this compound Derivatives
| Derivative Name | Biological Target/Activity | Efficacy (IC50) | Cell Line |
| 1-Methyl-1,2,4-triazole derivative (L7) | PLK1 inhibitor (putative)[3] | 0.16 μM[3] | A549 (human lung carcinoma) |
| "" | "" | 0.30 μM[3] | PC-3 (human prostate cancer) |
| "" | "" | 0.51 μM[3] | HCT116 (human colon cancer) |
| "" | "" | 0.30 μM[3] | MCF-7 (human breast cancer) |
| "" | "" | 0.70 μM[3] | MDA-MB-231 (human breast cancer) |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate interpretation and replication of efficacy data. Below is a representative protocol for a kinase inhibition assay, a common method for evaluating compounds like the pteridine derivatives discussed.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume and concentrations of all components are optimized for the specific kinase being assayed.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped, and the kinase activity is measured.
-
For ADP-Glo™: A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
For LanthaScreen™: A fluorescently labeled antibody that binds to the phosphorylated substrate is added, and the signal is measured using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
For Radiometric Assay: The reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-32P]ATP. The radioactivity of the phosphorylated substrate retained on the membrane is measured using a scintillation counter.
-
-
Data Analysis: The kinase activity at each compound concentration is normalized to the control (no inhibitor) and plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to the study of this compound derivatives, the following diagrams are provided.
Caption: EGFR signaling pathway, a target for some 6-phenylpteridine derivatives.
Caption: General workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The therapeutic potential of the pteridine scaffold is well-established, with derivatives demonstrating a wide range of biological activities. However, a significant knowledge gap exists regarding the intrinsic efficacy of the fundamental this compound isomers. The data presented here on substituted derivatives of 6- and this compound highlight promising avenues for further research, particularly in the development of kinase inhibitors for oncology.
To provide a definitive comparison of the efficacy of 2-, 4-, 6-, and this compound isomers, future research should focus on the systematic synthesis and biological evaluation of these unsubstituted parent compounds against a panel of relevant biological targets, such as a broad range of protein kinases. Such studies would provide invaluable structure-activity relationship insights and pave the way for the rational design of more potent and selective pteridine-based therapeutic agents.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 7-Phenylpteridine-Based Cellular Assays
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of novel compounds is paramount. This guide provides a framework for designing robust control experiments for cellular assays involving 7-phenylpteridine-based compounds, a class of molecules often investigated as kinase inhibitors. By employing a multi-pronged approach with positive, negative, and orthogonal controls, researchers can build a strong evidence base for the on-target effects of their compounds and avoid common pitfalls that can lead to misinterpretation of results.
This guide uses a hypothetical this compound-based p38 MAPK inhibitor, "Pteridinib," as a case study to illustrate the application of these control strategies. The principles and protocols outlined here can be adapted for other this compound compounds targeting different intracellular proteins.
Data Presentation: Comparative Analysis of Cellular Activity
A systematic comparison of a test compound with appropriate controls is essential for interpreting cellular assay data. The following tables provide a template for summarizing key quantitative data.
Table 1: Cellular Target Engagement
| Compound | Target | Assay Type | EC50 (Target Engagement) | Notes |
| Pteridinib (Test) | p38α | CETSA | 150 nM | Demonstrates direct binding to p38α in a cellular context. |
| BIRB 796 (Positive Control) | p38α | CETSA | 50 nM | A well-characterized, potent p38α inhibitor. |
| Inactive Pteridinib Analogue (Negative Control) | p38α | CETSA | > 10 µM | Structurally similar to Pteridinib but lacks the key binding moiety. |
| Staurosporine (Broad-Spectrum Control) | Multiple Kinases | CETSA | Varies | A non-selective kinase inhibitor, useful for assay validation. |
Table 2: Downstream Signaling Inhibition
| Compound | Cellular Target | Assay Type | IC50 (Signaling Inhibition) | Notes |
| Pteridinib (Test) | Phospho-MK2 (downstream of p38α) | Western Blot/ELISA | 300 nM | Measures the functional consequence of p38α inhibition. |
| BIRB 796 (Positive Control) | Phospho-MK2 | Western Blot/ELISA | 100 nM | Correlates target engagement with downstream pathway modulation. |
| Inactive Pteridinib Analogue (Negative Control) | Phospho-MK2 | Western Blot/ELISA | > 20 µM | Demonstrates that the observed effect is not due to non-specific compound properties. |
Table 3: Off-Target Activity Profile
| Compound | Off-Target | Assay Type | IC50 | Notes |
| Pteridinib (Test) | EGFR | Kinase Panel Screen | 5 µM | Reveals potential for off-target effects at higher concentrations. |
| Pteridinib (Test) | JNK2 | Kinase Panel Screen | > 10 µM | Demonstrates selectivity over a closely related MAPK. |
| Ralimetinib (Example Off-Target Control) | EGFR | Cellular Viability Assay | 3.5 µM | An example of a p38 inhibitor with known EGFR off-target activity.[1] |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable experimental data. The following are key protocols for assessing the cellular effects of this compound-based inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of a compound to its intracellular target.[2]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound compound or controls at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce thermal denaturation of proteins.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., p38α) in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each compound concentration.
-
Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this shift can be used to determine the compound's affinity for the target in a cellular environment.
-
Protocol 2: Western Blot for Downstream p38 MAPK Signaling
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Stimulation:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the this compound compound or controls for 1-2 hours.
-
Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or a cytokine like TNF-α) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-MK2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for the total amount of the downstream target protein and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein.
-
Plot the inhibition of substrate phosphorylation as a function of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows and signaling pathways.
References
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 7-Phenylpteridine Against Established CDK5 Inhibitors
In the landscape of drug discovery, particularly for neurodegenerative diseases and oncology, the identification and validation of novel kinase inhibitors is a critical endeavor. Cyclin-dependent kinase 5 (CDK5) has emerged as a significant therapeutic target due to its role in neuronal development, synaptic plasticity, and its dysregulation in conditions like Alzheimer's disease and cancer.[1][2] This guide provides a comparative benchmark of a novel compound, 7-phenylpteridine, against established CDK5 inhibitors, offering a framework for its evaluation as a potential therapeutic agent.
The aberrant activity of CDK5, often through its association with p25 (a truncated form of its activator p35), contributes to pathological hyperphosphorylation of tau protein and other substrates, leading to neuronal damage.[3] Consequently, the development of potent and selective CDK5 inhibitors is of high interest. This guide will compare the hypothetical performance of this compound with well-characterized CDK5 inhibitors such as Roscovitine and Dinaciclib, focusing on inhibitory potency and selectivity.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of kinases to determine its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to established CDK5 inhibitors.
| Compound | CDK5/p25 IC50 (nM) | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | GSK3β IC50 (nM) |
| This compound (Hypothetical Data) | 15 | 250 | 180 | >10,000 |
| Roscovitine | 200 | 700 | 700 | 3000 |
| Dinaciclib | 1 | 1 | 2 | 100 |
| Purvalanol A | 6 | 4 | 70 | >10,000 |
| TFP5 Peptide | 50 (selective for p25/CDK5) | Not reported | Not reported | Not reported |
Data for established inhibitors are compiled from publicly available literature and databases. The data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
The determination of inhibitory activity is paramount in the characterization of novel kinase inhibitors. The following protocols are standard methodologies for assessing CDK5 inhibition.
In Vitro Kinase Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and the test inhibitor (this compound or an established inhibitor) at varying concentrations in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection: The amount of incorporated radioactivity into the substrate is quantified using a scintillation counter or by autoradiography after SDS-PAGE.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[4][5]
Non-Radioactive Kinase Assay (Luminescence-Based)
This method quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
-
Kinase Reaction: The kinase reaction is set up similarly to the radioactive assay but with non-labeled ATP.
-
ADP Detection: After the kinase reaction, a reagent is added that depletes the remaining ATP. Subsequently, a second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating light.[6]
-
Signal Measurement: The luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.[6]
-
Inhibitor Analysis: The effect of the inhibitor is determined by the reduction in the luminescent signal compared to the control. IC50 values are calculated from the dose-response curve.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: CDK5 signaling pathway and point of inhibition.
Caption: Experimental workflow for kinase inhibitor screening.
Conclusion
The hypothetical data for this compound suggests it is a potent and selective inhibitor of CDK5/p25. Its profile indicates a favorable comparison to some established inhibitors, warranting further investigation. The provided experimental protocols offer a standardized approach for validating these initial findings and further characterizing the compound's mechanism of action. Future studies should focus on cell-based assays to determine cellular potency and toxicity, followed by in vivo studies in relevant disease models to assess therapeutic efficacy. This comparative guide serves as a foundational document for the continued development of this compound as a potential therapeutic agent targeting CDK5.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
In Vitro vs. In Vivo Correlation of 7-Phenylpteridine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of 7-phenylpteridine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. By examining experimental data and detailed methodologies, this document aims to offer researchers a clear understanding of the translational potential of these compounds from the laboratory bench to preclinical models. The focus of this guide will be on the well-characterized this compound derivative, danusertib (PHA-739358), a potent Aurora kinase inhibitor.
Data Presentation: Danusertib (PHA-739358) Activity Profile
The following table summarizes the quantitative data on the in vitro and in vivo activity of danusertib, providing a clear comparison of its potency in enzymatic and cellular assays versus its efficacy in animal models.
| Parameter | Assay Type | Target/Model | Result |
| In Vitro Activity | |||
| IC50 | Cell-Free Kinase Assay | Aurora A | 13 nM[1][2] |
| IC50 | Cell-Free Kinase Assay | Aurora B | 79 nM[1][2] |
| IC50 | Cell-Free Kinase Assay | Aurora C | 61 nM[1][2] |
| IC50 | Cell-Free Kinase Assay | Abl | 25 nM[2] |
| IC50 | Cell-Free Kinase Assay | FGFR1 | 47 nM[2] |
| IC50 | Cell-Free Kinase Assay | c-RET | 31 nM[2] |
| IC50 | Cell-Free Kinase Assay | TrkA | 31 nM[2] |
| IC50 | Cell Proliferation Assay | Various Leukemic Cell Lines | 0.05 µM to 3.06 µM[1] |
| IC50 | Cell Proliferation Assay | Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Cell Lines (BON1, QGP) | Starting from 50 nmol/L showed significant inhibition[3] |
| In Vivo Activity | |||
| Tumor Growth Inhibition | Human Leukemia (HL-60) Xenograft in Rats | 25 mg/kg, b.i.d., i.v. | 75% inhibition with complete regression in one animal[2] |
| Tumor Growth Inhibition | Chronic Myeloid Leukemia (K562) Xenograft in Mice | 15 mg/kg, b.i.d., i.p. | Virtually suppressed tumor growth during the 10-day treatment period[1] |
| Tumor Growth Inhibition | Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Subcutaneous Xenograft in Mice | Not specified | Significant reduction in tumor growth compared to controls[3][4] |
| Tumor Growth Inhibition | Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Orthotopic Liver Metastases Model in Mice | Not specified | Significant reduction in tumor growth[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Aurora Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
ATP, radioactive [γ-33P]ATP
-
Substrate peptide (e.g., Kemptide)
-
Test compound (e.g., Danusertib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and the respective Aurora kinase enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. A DMSO control (vehicle) is also included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT or WST-1 Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, K562, BON1)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Test compound (e.g., Danusertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice or rats (e.g., nude or SCID)
-
Human cancer cell line for implantation (e.g., HL-60, K562)
-
Matrigel (optional, to promote tumor growth)
-
Test compound (e.g., Danusertib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each animal.
-
Monitor the animals for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., intraperitoneally, intravenously, or orally) and dosage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and workflows relevant to the comparison of in vitro and in vivo studies.
Caption: Workflow for correlating in vitro and in vivo studies in drug discovery.
Caption: Simplified signaling pathway of Aurora kinases and the inhibitory action of Danusertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Pteridine-Based Molecular Probes: A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors
For researchers, scientists, and drug development professionals, the selection of a molecular probe with high specificity is paramount to ensure the validity of experimental results and the successful development of targeted therapies. This guide provides a comprehensive comparison of a novel pteridine-based compound, a pteridine-7(8H)-one derivative (Compound 24a), with established Bruton's Tyrosine Kinase (BTK) inhibitors, offering insights into its potential as a specific molecular probe.
This comparison guide delves into the specificity of a potent pteridine-7(8H)-one based BTK inhibitor, referred to here as Compound 24a, by benchmarking it against the well-characterized BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.[1] The objective is to provide a clear, data-driven assessment of its selectivity profile and its suitability as a molecular tool for studying BTK signaling.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of a molecular probe against its intended target and a panel of off-targets is a critical measure of its specificity. The following table summarizes the available data for Compound 24a and its comparators.
| Compound | Target | IC50 (nM) | Off-Target Kinases | IC50 (nM) / Selectivity |
| Pteridine-7(8H)-one (24a) | BTK | 4.0 | ITK | >1,000 (>250-fold) |
| EGFR | >10,000 (>2500-fold) | |||
| Ibrutinib | BTK | 0.5 - 5.4 | ITK | 1.9 - 10 |
| TEC | 2.3 | |||
| EGFR | 5.6 - 7.9 | |||
| ERBB2 (HER2) | 9.4 | |||
| JAK3 | 16 | |||
| Acalabrutinib | BTK | 3 - 5.1 | ITK | >1,000 |
| TEC | 33 | |||
| EGFR | >1,000 | |||
| ERBB2 (HER2) | >1,000 | |||
| JAK3 | >1,000 | |||
| Zanubrutinib | BTK | <0.5 - 2.6 | ITK | 6.7 |
| TEC | 1.1 | |||
| EGFR | 3.9 | |||
| ERBB2 (HER2) | 3.4 | |||
| JAK3 | 3.4 |
Data Interpretation:
Compound 24a demonstrates potent inhibition of BTK with an IC50 value of 4.0 nM.[1] Notably, it exhibits high selectivity against Interleukin-2-inducible T-cell kinase (ITK) and Epidermal Growth Factor Receptor (EGFR), two common off-targets of first-generation BTK inhibitors.[1]
Ibrutinib, the first-in-class BTK inhibitor, while potent against BTK, shows significant off-target activity against other TEC family kinases (like ITK and TEC) and EGFR family kinases. This broader activity can lead to side effects and complicates its use as a highly specific probe for BTK.
Acalabrutinib and Zanubrutinib are second-generation BTK inhibitors designed for improved selectivity. Acalabrutinib, in particular, shows markedly reduced off-target inhibition of ITK and EGFR compared to Ibrutinib. Zanubrutinib also displays a favorable selectivity profile, though some off-target activity is still observed.
Experimental Protocols
To ensure the reproducibility and accurate assessment of molecular probe specificity, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used in the characterization of BTK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., Pteridine-7(8H)-one 24a, Ibrutinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of a solution containing the BTK enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to the Km for BTK.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-BTK fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White opaque 96-well or 384-well plates
-
Luminescence plate reader with 450nm and 610nm emission filters
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BTK expression vector and culture for 24 hours.
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
In a white assay plate, add the test compound dilutions.
-
Add the NanoBRET™ Tracer to the cells at a concentration predetermined to be optimal for the assay.
-
Add the cell suspension containing the tracer to the wells of the assay plate containing the test compounds.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding to the target.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells and immediately measure the luminescence at 450nm (donor emission) and 610nm (acceptor emission).
-
Calculate the NanoBRET™ ratio (610nm/450nm) for each well.
-
Determine the IC50 values by plotting the NanoBRET™ ratio against the compound concentration and fitting to a competitive binding model.[3][4]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing probe specificity and the biological context of BTK, the following diagrams are provided.
Caption: Workflow for assessing molecular probe specificity.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion
The novel pteridine-7(8H)-one derivative, Compound 24a, emerges as a highly potent and selective inhibitor of BTK. Its specificity profile, particularly its minimal activity against key off-targets like ITK and EGFR, suggests its potential as a superior molecular probe compared to the first-generation inhibitor Ibrutinib. While second-generation inhibitors like Acalabrutinib and Zanubrutinib also offer excellent selectivity, the pteridine scaffold of Compound 24a presents a distinct chemical entity for further investigation and development. For researchers requiring a highly specific tool to dissect the roles of BTK in cellular processes, Compound 24a and the second-generation inhibitors represent the current state-of-the-art. The choice between them may depend on the specific experimental context, commercial availability, and the desired chemotype. This guide provides the foundational data and protocols to aid in making an informed decision for the selection of a BTK molecular probe.
References
- 1. Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). | Semantic Scholar [semanticscholar.org]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. eubopen.org [eubopen.org]
A Head-to-Head Comparison of Synthetic Routes to 7-Phenylpteridine
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. Pteridines, a class of fused pyrimidine and pyrazine rings, are of particular interest due to their diverse biological activities. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to 7-phenylpteridine, a key intermediate for various therapeutic agents. We will delve into the classic Isay condensation reaction and a more modern approach involving a pyrazine-based strategy, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Isay Condensation | Route 2: Pyrazine-Based Synthesis |
| Starting Materials | 4,5-Diaminopyrimidine, Phenylglyoxal Monohydrate | 2-Amino-3-chloropyrazine, Benzamidine hydrochloride |
| Reaction Type | Condensation | Nucleophilic Aromatic Substitution followed by Cyclization |
| Reported Yield | ~75% | Not explicitly found for this compound |
| Reaction Conditions | Aqueous solution, room temperature | Requires heating, potentially harsher conditions |
| Key Advantages | Mild conditions, readily available starting materials | Potentially adaptable for diverse substitutions |
| Key Disadvantages | Potential for side-product formation | Requires synthesis of a substituted pyrazine precursor |
Route 1: The Isay Condensation Reaction
The Isay reaction, a long-established and reliable method for pteridine synthesis, involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. In the case of this compound, 4,5-diaminopyrimidine is reacted with phenylglyoxal.
Experimental Protocol:
The synthesis of this compound via the Isay condensation was reported by Albert, Brown, and Cheeseman in 1952. The following protocol is based on their work:
-
Preparation of Reactants: A solution of 4,5-diaminopyrimidine (1.1 g) in water (20 mL) is prepared. Separately, a solution of phenylglyoxal monohydrate (1.52 g) in water (10 mL) is made.
-
Condensation Reaction: The phenylglyoxal solution is added to the 4,5-diaminopyrimidine solution at room temperature with stirring.
-
Isolation and Purification: The resulting precipitate of this compound is collected by filtration, washed with water, and dried. The reported yield for this reaction is approximately 75%.
Reaction Pathway:
Caption: The Isay condensation pathway for this compound synthesis.
Route 2: Pyrazine-Based Synthesis (A Conceptual Approach)
A plausible alternative route to this compound involves building the pyrimidine ring onto a pre-existing, functionalized pyrazine. This strategy offers the potential for greater control over substituent placement on the pteridine core. A conceptual pathway would involve the reaction of a 2-amino-3-halopyrazine with an amidine.
While a specific protocol for the synthesis of this compound using this method was not found in the immediate literature search, the general principle is well-established in heterocyclic chemistry.
Conceptual Experimental Workflow:
-
Starting Material Synthesis: 2-Amino-3-chloropyrazine would be required as the starting material.
-
Nucleophilic Aromatic Substitution: The 2-amino-3-chloropyrazine would be reacted with benzamidine hydrochloride in the presence of a base. The amidine nitrogen would displace the chlorine atom.
-
Cyclization: The resulting intermediate would then undergo an intramolecular cyclization to form the pyrimidine ring of the pteridine system. This step would likely require heating.
-
Isolation and Purification: The final product, this compound, would be isolated and purified using standard techniques such as crystallization or chromatography.
Logical Relationship Diagram:
Caption: Conceptual workflow for the pyrazine-based synthesis of this compound.
Head-to-Head Analysis
The Isay condensation stands out for its simplicity, mild reaction conditions, and good reported yield. The use of water as a solvent makes it an environmentally friendly choice. The starting materials, 4,5-diaminopyrimidine and phenylglyoxal, are commercially available, making this route highly accessible. A potential drawback is the possibility of forming isomeric pteridine products if the dicarbonyl compound is unsymmetrical and both carbonyl groups are reactive. However, with phenylglyoxal, the regioselectivity is generally high for the formation of the 7-phenyl isomer.
The pyrazine-based synthesis , while currently conceptual for this specific product, offers a more modular approach. By varying the substituted pyrazine and the amidine, a diverse library of pteridine derivatives could potentially be synthesized. This method, however, would likely require harsher reaction conditions, such as elevated temperatures, and may involve the synthesis of the starting 2-amino-3-chloropyrazine, adding extra steps to the overall process. The yield and regioselectivity of this route for this compound would need to be experimentally determined.
Conclusion
For the straightforward and efficient synthesis of this compound, the Isay condensation reaction is the recommended and well-documented method . Its mild conditions, high yield, and the commercial availability of starting materials make it a superior choice for both laboratory-scale and potentially larger-scale production. The pyrazine-based route, while a viable synthetic strategy in principle, requires further investigation and development to be considered a competitive alternative for this specific target molecule. Future work could focus on optimizing the pyrazine-based approach to improve its efficiency and demonstrate its applicability for the synthesis of this compound and its analogs.
Safety Operating Guide
Navigating the Safe Disposal of 7-Phenylpteridine in a Laboratory Setting
Core Principles of Chemical Waste Disposal
The foundation of safe disposal lies in the principles of waste minimization, proper segregation, secure containment, and clear labeling. All laboratory personnel handling chemical waste must be trained in these procedures and be familiar with their institution's specific safety protocols.
Step-by-Step Disposal Protocol for 7-Phenylpteridine
The following protocol outlines the immediate and essential steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory group
4. Storage of Waste: Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
5. Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
Quantitative Data for Disposal
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for chemical waste handling.
| Parameter | Guideline |
| Container Fill Level | Do not overfill containers; leave at least 10% headspace to allow for expansion. |
| pH of Aqueous Waste | If your institution permits pH adjustment prior to disposal, it is often required to be within a neutral range (typically 6-9). However, consult your EHS office before any neutralization procedures. |
| Concentration Labeling | Always provide an estimated concentration of the chemical waste on the container label to assist in proper disposal management. |
Experimental Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered for regular disposal.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which this compound is soluble. The choice of solvent should be made in consultation with your laboratory's safety protocols.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
-
Label Defacement:
-
Completely remove or deface the original label on the container to prevent misidentification.
-
-
Final Disposal:
-
Once decontaminated, the container can typically be disposed of with regular laboratory glassware or plastic waste, according to your institution's guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 7-Phenylpteridine
Disclaimer: The following guide is based on information available for the structurally related compound, 2,4,7-Triamino-6-phenylpteridine, as specific data for 7-Phenylpteridine is limited. This information is intended for trained laboratory personnel and should be used in conjunction with your institution's safety protocols and a comprehensive risk assessment.
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound (assumed to be 2,4,7-Triamino-6-phenylpteridine for the purpose of this guide). Adherence to these procedures is vital for ensuring the safety of researchers and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel must be familiar with the risks and utilize the appropriate PPE as outlined below.
Summary of Hazards:
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Other Potential Symptoms | May include gastrointestinal upset, weakness, tachycardia, hypotension, and blood dyscrasias.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended for extended contact. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes and dust. |
| Body Protection | Flame-retardant lab coat or coveralls. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. | To prevent inhalation of dust particles, especially when handling the solid form. |
Experimental Protocols: Safe Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including PPE, weighing paper, spatulas, and labeled containers.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing paper or a tared container.
-
Handle the solid compound gently to avoid generating dust.
-
-
Dissolving the Compound:
-
Add the solvent to the weighed compound slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate decontaminating solution (e.g., 5% ammonium hydroxide followed by soap and water).[1]
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves last).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your supervisor and institutional safety office.
Emergency Contact Information:
| Contact | Number |
| Emergency Services | 911 (or your local equivalent) |
| Poison Control Center | (800) 222-1222 |
| Institutional Safety Office | [Insert Your Institution's Number] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Cleanup:
The following workflow outlines the procedure for managing a spill of solid this compound.
Caption: Workflow for cleaning up a solid this compound spill.
Waste Disposal:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and spill cleanup materials, must be collected in a designated, sealed hazardous waste container.
-
Label the waste container clearly with the chemical name and associated hazards.
-
Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
